Caspofungin-d4
Description
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Properties
IUPAC Name |
N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-[(2-amino-1,1,2,2-tetradeuterioethyl)amino]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H88N10O15/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t28?,29?,30-,33-,34+,35+,36-,37+,38-,40+,41+,42+,43+,44+,45+,46+/m1/s1/i21D2,22D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIKNQVWKBUSNH-XXPLCQOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N[C@@H]1[C@@H](C[C@@H](C(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CC[C@@H]([C@H]3C(=O)N1)O)[C@@H](CCN)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)O)[C@@H](C)O)NC(=O)CCCCCCCCC(C)CC(C)CC)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H88N10O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1097.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Caspofungin-d4: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. It is a potent inhibitor of β-(1,3)-D-glucan synthase, an enzyme crucial for the synthesis of the fungal cell wall. This technical guide provides an in-depth overview of Caspofungin-d4, a deuterated analog of Caspofungin, including its chemical structure, synthesis, mechanism of action, and applications in research and development, particularly as an internal standard in quantitative analyses.
Chemical Structure of this compound
This compound is a deuterium-labeled version of Caspofungin. The deuterium (B1214612) atoms are incorporated into the ethylamino side chain, a modification that makes it an ideal internal standard for mass spectrometry-based quantification of Caspofungin.
Systematic Name: 1-[(4R,5S)-5-[(2-aminoethyl-1,1,2,2-d4)amino]-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine]-5-[(3R)-3-hydroxy-L-ornithine]-pneumocandin B0
Molecular Formula: C₅₂H₈₄D₄N₁₀O₁₅
Chemical Structure:
The core structure of Caspofungin is a cyclic hexapeptide with a lipophilic N-linked acyl side chain. The deuteration in this compound is specifically at the ethylamino group attached to the ornithine residue.
Synthesis of Caspofungin
Caspofungin is a semi-synthetic derivative of Pneumocandin B0, a natural product obtained from the fermentation of the fungus Glarea lozoyensis. The synthesis involves a multi-step process that begins with the production of Pneumocandin B0, followed by its chemical modification to yield Caspofungin.
Experimental Protocol: Semi-synthesis of Caspofungin from Pneumocandin B0
This protocol is a generalized representation of the semi-synthetic process.
1. Formation of a Phenylthioaminal:
-
Pneumocandin B0 is reacted with a thiol, such as thiophenol, in the presence of an acid catalyst. This step introduces a phenylthio group to the aminal position.
2. Borane (B79455) Reduction:
-
The primary amide on the glutamine residue of the modified Pneumocandin B0 is chemoselectively reduced to a primary amine using a borane reagent. This is a critical step in the synthesis.
3. Amination:
-
The phenylthio group is displaced by ethylenediamine (B42938) to introduce the (2-aminoethyl)amino side chain, resulting in the formation of Caspofungin.
4. Purification:
-
The final product is purified using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Mechanism of Action
Caspofungin exerts its antifungal activity by specifically inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall. The inhibition of this enzyme leads to a weakened cell wall, making the fungal cell susceptible to osmotic stress and ultimately causing cell lysis.[1] Mammalian cells lack a cell wall and β-(1,3)-D-glucan, which accounts for the selective toxicity of Caspofungin towards fungi.[1]
Signaling Pathway of Caspofungin's Action and Fungal Response
The inhibition of β-(1,3)-D-glucan synthesis by Caspofungin triggers a compensatory response in the fungal cell, primarily through the activation of several signaling pathways. This leads to an increase in chitin (B13524) synthesis to reinforce the cell wall. The key signaling pathways involved are the Cek1, Mkc1, and Hog1 Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the calcineurin pathway.[2][3]
References
- 1. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 2. Caspofungin-induced β(1,3)-glucan exposure in Candida albicans is driven by increased chitin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspofungin-induced β(1,3)-glucan exposure in Candida albicans is driven by increased chitin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Caspofungin-d4: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspofungin-d4 is a deuterated analog of Caspofungin, a potent antifungal agent belonging to the echinocandin class. It serves as an essential internal standard for the sensitive and accurate quantification of Caspofungin in biological matrices during pharmacokinetic and other research studies.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are crucial for its proper handling, storage, and application in a research setting. These properties are summarized in the tables below.
General and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Name | 1-[(4R,5S)-5-[(2-aminoethyl-1,1,2,2-d4)amino]-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine]-5-[(3R)-3-hydroxy-L-ornithine]-pneumocandin B0, diacetate | [1] |
| Molecular Formula | C₅₂H₈₄D₄N₁₀O₁₅ ⋅ 2C₂H₄O₂ | [1] |
| Molecular Weight | 1217.5 g/mol | [1] |
| CAS Number | 1131958-73-0 | |
| Appearance | White to off-white solid | |
| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |
Solubility and Stability
| Property | Value | Reference(s) |
| Solubility | Slightly soluble in methanol. Slightly soluble in water (can be aided by heating). Soluble in DMSO (~25 mg/ml) and ethanol (B145695) (~20 mg/ml). | [2] |
| Storage | Store at -20°C. | [1] |
| Stability | ≥ 4 years at -20°C. | [1] |
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
Caspofungin, and by extension this compound, exerts its antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall that is absent in mammalian cells.[3][4][5] This targeted inhibition disrupts cell wall integrity, leading to osmotic instability and ultimately fungal cell death.[4]
The primary target of Caspofungin is the enzyme β-(1,3)-D-glucan synthase, a complex composed of a catalytic subunit (Fks1p) and a regulatory GTPase subunit (Rho1p).[6] Caspofungin non-competitively inhibits the Fks1p subunit, preventing the polymerization of UDP-glucose into β-(1,3)-D-glucan chains.[4][7]
The inhibition of β-(1,3)-D-glucan synthesis triggers a cellular stress response in the fungus. This includes the activation of signaling pathways such as the calcineurin and mitogen-activated protein kinase (MAPK) pathways.[8][9] These pathways, in turn, can lead to a compensatory increase in chitin (B13524) synthesis, another crucial component of the fungal cell wall.[9]
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Caspofungin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Glucan Synthase Complex of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
Technical Guide: Caspofungin-d4 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical data and methodologies associated with the Certificate of Analysis (CoA) for Caspofungin-d4. This compound, a deuterated analog of the potent antifungal agent Caspofungin, serves as an essential internal standard for pharmacokinetic and metabolic studies. This document outlines the key analytical data, detailed experimental protocols for its characterization, and the biological pathway of its non-deuterated counterpart.
Core Data Presentation
The quantitative data typically presented in a Certificate of Analysis for this compound is summarized below. These specifications are crucial for ensuring the quality, identity, and purity of the compound for research and development purposes.
| Parameter | Specification | Typical Value |
| Identity | Matches the structure of this compound | Confirmed by ¹H-NMR and MS |
| Purity (HPLC) | ≥ 98% | 99.5% |
| Isotopic Purity | Deuterium incorporation ≥ 98% | 99.2% (d4) |
| Molecular Formula | C₅₂H₈₄D₄N₁₀O₁₅ | C₅₂H₈₄D₄N₁₀O₁₅ |
| Molecular Weight | 1099.36 g/mol (for the free base) | 1099.4 g/mol |
| Appearance | White to off-white solid | Conforms |
| Solubility | Soluble in methanol (B129727) and water | Conforms |
| Residual Solvents | Meets USP <467> requirements | <0.1% Methanol, <0.5% Water |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are intended to be a reference for researchers to understand and potentially replicate the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the chemical purity of this compound and to detect any related substances or impurities.
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Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-31 min: Linear gradient back to 95% A, 5% B
-
31-35 min: Re-equilibration at 95% A, 5% B
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a 50:50 mixture of acetonitrile (B52724) and water to a final concentration of 1 mg/mL.
Mass Spectrometry (MS) for Identity and Isotopic Purity Confirmation
Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic purity.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI (+)
-
Scan Mode: Full scan from m/z 200 to 1500
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Sample Preparation: The eluent from the HPLC can be directly introduced into the mass spectrometer. Alternatively, a direct infusion of the sample prepared for HPLC analysis can be performed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is used to confirm the chemical structure of this compound by analyzing the chemical shifts and coupling constants of its protons.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD) or deuterated water (D₂O).
-
Sample Concentration: 5-10 mg of this compound dissolved in 0.5-0.7 mL of deuterated solvent.
-
Acquisition Parameters:
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Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Pulse Width: 90°
-
-
Data Processing: Fourier transformation, phase correction, and baseline correction are applied to the raw data. The resulting spectrum is compared to a reference spectrum of Caspofungin to confirm the structure, with the absence of signals corresponding to the deuterated positions.
Mandatory Visualizations
The following diagrams illustrate the analytical workflow for this compound and the biological mechanism of action of its non-deuterated counterpart.
Caption: Experimental workflow for the analysis of this compound.
Caption: Signaling pathway of Caspofungin's antifungal action.[1][2][3]
References
Isotopic Purity of Caspofungin-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Caspofungin-d4, a deuterated analog of the potent antifungal agent Caspofungin. This compound is crucial as an internal standard in quantitative bioanalytical assays, where its isotopic purity directly impacts the accuracy and reliability of results. This document outlines the common analytical methodologies for determining isotopic enrichment, presents typical purity data, and details the experimental protocols involved.
Introduction to Isotopic Purity in Deuterated Standards
Deuterated compounds, such as this compound, are widely used as internal standards in mass spectrometry-based quantification. The incorporation of deuterium (B1214612) atoms results in a mass shift from the unlabeled analyte, allowing for its distinct detection. The isotopic purity of such a standard is a critical parameter, defining the percentage of the deuterated species relative to any unlabeled or partially labeled molecules. High isotopic purity is essential to prevent cross-contribution to the analyte signal and ensure accurate quantification.
This compound is specifically utilized as a tracer and an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Quantitative Analysis of Isotopic Purity
The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide quantitative data on the distribution of isotopic species and confirm the location of the deuterium labels.
Mass Spectrometry Analysis
High-resolution mass spectrometry is a primary tool for assessing isotopic enrichment. By analyzing the isotopic cluster of the molecule, the relative abundance of each isotopologue (molecules that differ only in their isotopic composition) can be determined.
Table 1: Representative Isotopic Distribution of this compound
| Isotopologue | Description | Typical Abundance (%) |
| d4 | Fully deuterated | > 98% |
| d3 | Lacking one deuterium | < 2% |
| d2 | Lacking two deuteriums | < 0.5% |
| d1 | Lacking three deuteriums | < 0.1% |
| d0 | Unlabeled Caspofungin | < 0.1% |
Note: The values presented are typical and may vary between different commercial suppliers and synthesis batches. Commercial suppliers often state a purity of ≥99% for the sum of deuterated forms (d1-d4).
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful complementary technique to mass spectrometry for determining isotopic purity.[2] It can confirm the specific sites of deuteration and provide an independent measure of isotopic enrichment by comparing the integrals of signals from protons at the labeled and unlabeled positions.
Experimental Protocols
Mass Spectrometry Protocol for Isotopic Purity Determination
This protocol outlines a general procedure for the analysis of this compound isotopic purity using Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and water.
-
Dilute the stock solution to an appropriate concentration for LC-MS analysis.
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization, is common.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is effective for Caspofungin.
-
Scan Mode: Full scan mode is used to capture the entire isotopic cluster of the protonated molecule. Given that caspofungin has multiple basic and ionizable groups, it can form a diprotonated ion [M+2H]2+.[2]
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is required to resolve the different isotopologues.
-
Data Analysis: The isotopic distribution is analyzed by extracting the ion chromatograms for each isotopologue and integrating the peak areas. The percentage of each isotopologue is then calculated relative to the total area of all isotopic peaks.
NMR Spectroscopy Protocol for Isotopic Purity Assessment
This protocol provides a general workflow for using NMR to assess the isotopic purity of this compound.
Sample Preparation:
-
Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).
-
Transfer the solution to an NMR tube.
NMR Experiment:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Experiment: A standard ¹H NMR experiment is performed.
-
Data Processing: The resulting spectrum is phased and baseline corrected. The integrals of the signals corresponding to the protons at the sites of deuteration are compared to the integrals of signals from protons in the rest of the molecule that are not expected to be exchanged. A significant reduction in the integral of a signal is indicative of deuteration at that position.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical procedures for determining the isotopic purity of this compound.
References
Commercial Suppliers and Technical Guide for Caspofungin-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Caspofungin-d4, a deuterated internal standard essential for the accurate quantification of the antifungal drug caspofungin. This document is intended for researchers, scientists, and drug development professionals who require reliable analytical standards for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.
Introduction to Caspofungin and the Role of a Deuterated Internal Standard
Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. It is a potent inhibitor of β-(1,3)-D-glucan synthase, an enzyme crucial for the synthesis of the fungal cell wall. This specific mechanism of action makes it an effective treatment against various fungal pathogens, including Candida and Aspergillus species.
In clinical and research settings, accurate measurement of caspofungin concentrations in biological matrices is critical. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). This compound has a chemical structure identical to caspofungin, except that four hydrogen atoms have been replaced by deuterium. This results in a higher molecular weight, allowing it to be distinguished from the unlabeled drug by the mass spectrometer, while exhibiting nearly identical chromatographic behavior and ionization efficiency. This co-elution and similar physicochemical properties correct for variations in sample preparation and instrument response, ensuring high precision and accuracy in quantification.
Commercial Availability of this compound
Several reputable suppliers offer this compound for research purposes. The following table summarizes the key specifications from prominent vendors. It is important to note that product details may be subject to change, and researchers should always consult the supplier's most recent certificate of analysis.
| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Format | Storage |
| Cayman Chemical | This compound (acetate) | 29096 | ≥98% | ≥99% deuterated forms (d1-d4) | Solid | -20°C |
| United States Biological | Caspofungin Acetate-d4 | C1758-26.d4 | Chemical: 95%, Isotopic: 98% | Not specified | White to off-white solid | -20°C |
| MedChemExpress | This compound | HY-17006AS | >98% | Not specified | Solid | -20°C (powder) |
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
Caspofungin exerts its antifungal activity by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex, a key component in the synthesis of β-(1,3)-D-glucan, an essential polysaccharide for maintaining the structural integrity of the fungal cell wall.[1] This inhibition disrupts cell wall formation, leading to osmotic instability and ultimately cell lysis and death in susceptible fungi.[1] Mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme, which accounts for the selective toxicity of caspofungin against fungal pathogens.[1]
References
A Technical Guide to the Molecular Weight of Caspofungin-d4 Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the molecular weight of Caspofungin-d4 acetate (B1210297), a deuterated analog of the antifungal drug Caspofungin acetate. This information is critical for a variety of research and development applications, including pharmacokinetic studies, bioanalytical method development, and metabolic profiling.
Understanding the Components
This compound acetate is a salt composed of the deuterated Caspofungin molecule and two acetate molecules. To accurately determine its molecular weight, it is essential to first understand the molecular composition and weight of its constituent parts.
-
Caspofungin: An antifungal lipopeptide that inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.
-
This compound: A stable isotope-labeled version of Caspofungin where four hydrogen atoms have been replaced by deuterium (B1214612) atoms. This labeling is often utilized in mass spectrometry-based bioanalysis to serve as an internal standard.
-
Acetate: The salt form, which improves the solubility and stability of the drug. Caspofungin is formulated as a diacetate salt, meaning two acetate molecules are associated with each Caspofungin molecule.
Molecular Weight Determination
The molecular weight of this compound acetate is the sum of the molecular weight of the this compound base molecule and the two acetate molecules.
Data Summary
The table below summarizes the molecular formulas and weights of Caspofungin, its deuterated analog, and the resulting acetate salts.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Caspofungin (free base) | C₅₂H₈₈N₁₀O₁₅[1] | 1093.32[1] |
| Acetic Acid | C₂H₄O₂[1] | 60.05[1] |
| Caspofungin Acetate | C₅₂H₈₈N₁₀O₁₅ · 2C₂H₄O₂[2][3] | 1213.42[2][3][4] |
| This compound (free base) | C₅₂H₈₄D₄N₁₀O₁₅[5] | 1097.36[5] |
| This compound Acetate | C₅₂H₈₄D₄N₁₀O₁₅ · 2C₂H₄O₂ [6][7] | 1217.44 - 1217.5 [6][7][8][9] |
Note: Minor variations in molecular weight can be attributed to different calculation methods and the use of average vs. monoisotopic masses.
Experimental Protocols
The determination of the molecular weight of this compound acetate is typically performed using high-resolution mass spectrometry (HRMS).
Methodology for High-Resolution Mass Spectrometry:
-
Sample Preparation: A dilute solution of this compound acetate is prepared in a suitable solvent, such as a mixture of methanol (B129727) and water.
-
Infusion: The sample is directly infused into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used technique for this type of molecule.
-
Ionization: In the ESI source, a high voltage is applied to the sample, causing the formation of charged droplets. As the solvent evaporates, the analyte molecules become charged ions, typically protonated species such as [M+H]⁺ or [M+2H]²⁺.
-
Mass Analysis: The ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer. These instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy.
-
Data Analysis: The resulting mass spectrum will show peaks corresponding to the different charged species of this compound acetate. By analyzing the m/z values of these peaks and knowing the charge state, the neutral molecular weight of the compound can be accurately calculated.
Structural Relationships
The following diagram illustrates the relationship between the core Caspofungin molecule, its deuterated form, and the final acetate salt.
References
- 1. GSRS [precision.fda.gov]
- 2. Caspofungin Acetate | CAS 179463-17-3 | LGC Standards [lgcstandards.com]
- 3. goldbio.com [goldbio.com]
- 4. Caspofungin Acetate | Antibiotic | Antifungal | TargetMol [targetmol.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound (acetate) | Cayman Chemical | Biomol.com [biomol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.usbio.net [cdn.usbio.net]
- 9. Caspofungin Acetate-d4 | CAS | LGC Standards [lgcstandards.com]
Methodological & Application
Application Note: High-Throughput Analysis of Caspofungin in Human Plasma using Caspofungin-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Caspofungin in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Caspofungin-d4, is employed. The simple protein precipitation-based sample preparation and rapid chromatographic conditions make this method suitable for high-throughput analysis in clinical research and drug development settings.
Introduction
Caspofungin is a potent antifungal agent from the echinocandin class, widely used in the treatment of invasive fungal infections.[1] Therapeutic drug monitoring of Caspofungin is crucial to optimize efficacy and minimize toxicity. This necessitates a reliable analytical method for its quantification in biological matrices. LC-MS/MS offers high selectivity and sensitivity for bioanalytical applications. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.[2] This document provides a detailed protocol for the determination of Caspofungin in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Caspofungin acetate (B1210297) (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation
A simple and efficient protein precipitation method is utilized for sample preparation.
-
Allow all samples and reagents to reach room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, quality control (QC) sample, or calibration standard.
-
Add 200 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
-
LC System: Agilent 1200 Series or equivalent
-
Column: Hypersil GOLD aQ C18 column (100 x 2.1 mm, 1.9 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) %B 0.0 5 0.5 5 2.5 95 4.0 95 4.1 5 | 5.0 | 5 |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.
-
MS System: Sciex API 4000 or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Caspofungin 547.3 538.2 | this compound | 549.3 | 540.3 |
-
Key MS Parameters:
-
Spray Voltage: 4500 V
-
Source Temperature: 500°C
-
Collision Gas: Nitrogen
-
Curtain Gas: 20 psi
-
Ion Source Gas 1: 40 psi
-
Ion Source Gas 2: 40 psi
-
Results and Discussion
Method Validation
The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.
Table 1: Linearity of Caspofungin Calibration Curve
| Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| 10 - 5000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| 30 (LQC) | < 6% | < 8% | 95.5 - 104.3 | 97.2 - 103.5 |
| 300 (MQC) | < 5% | < 7% | 98.1 - 102.7 | 98.9 - 101.8 |
| 4000 (HQC) | < 4% | < 6% | 99.0 - 101.5 | 99.4 - 100.9 |
| LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control |
Table 3: Recovery
| Analyte | Mean Extraction Recovery (%) |
| Caspofungin | 85.2 - 95.3 |
The use of this compound as an internal standard ensures that any variability during sample processing is accounted for, leading to high precision and accuracy. The simple protein precipitation method allows for rapid sample turnaround, making this method ideal for studies requiring high-throughput analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of Caspofungin in human plasma.
Mechanism of Action of Caspofungin
Caption: Mechanism of action of Caspofungin via inhibition of β-(1,3)-D-glucan synthase.[1][3]
Conclusion
The LC-MS/MS method described here provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Caspofungin in human plasma. The incorporation of this compound as an internal standard is critical for achieving the high level of accuracy and precision required for clinical research and therapeutic drug monitoring. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals in implementing this methodology.
References
- 1. Caspofungin: Chemical characters, antifungal activities, and mechanism of actions - Gazzetta Medica Italiana - Archivio per le Scienze Mediche 2024 June;183(6):544-50 - Minerva Medica - Journals [minervamedica.it]
- 2. Rapid and Sensitive Liquid Chromatography/Mass Spectrometry Assay for Caspofungin in Human Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
Application Note: Quantification of Caspofungin in Human Plasma by UPLC-MS/MS
Introduction
Caspofungin is a broad-spectrum antifungal agent from the echinocandin class, used in the treatment of invasive fungal infections.[1][2] Therapeutic drug monitoring (TDM) of caspofungin can be beneficial for optimizing therapy in critically ill patients, where significant pharmacokinetic variability is common.[1][3] This document details a robust, sensitive, and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of caspofungin in human plasma. The method employs a simple protein precipitation step for sample preparation and utilizes Caspofungin-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.
Principle of the Method
Plasma samples are subjected to protein precipitation using ice-cold acetonitrile (B52724), which contains the internal standard, this compound.[1][2][4] After centrifugation, the clear supernatant is injected into a UPLC-MS/MS system. The analyte and internal standard are separated from endogenous plasma components on a reverse-phase C8 or C18 column using a gradient elution.[1][5] Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Selected Reaction Monitoring (SRM).[1][2][3][5] The concentration of caspofungin is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Analytes: Caspofungin Acetate, this compound (Internal Standard)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (B129727) (LC-MS Grade), Formic Acid (LC-MS Grade)
-
Water: Deionized water, 18 MΩ·cm or greater
-
Plasma: Blank human plasma (K2-EDTA)
-
Labware: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, autosampler vials
Quantitative Method Performance
The method is validated based on regulatory guidelines, demonstrating high sensitivity, accuracy, and precision over a clinically relevant concentration range.[1][3]
| Parameter | Result |
| Linear Range | 0.04 to 20.0 µg/mL[1][2] |
| Lower Limit of Quantification (LLOQ) | 0.04 µg/mL[1][2] |
| Intra-day Precision (CV%) | ≤ 7.9%[1][2] |
| Inter-day Precision (CV%) | ≤ 6.3%[1][2] |
| Intra-day Accuracy (% Bias) | -3.9% to +3.9% (96.1 ± 2.2%)[1][2] |
| Inter-day Accuracy (% Bias) | -7.5% to +12.5% (102.5 ± 2.4%)[1][2] |
| Mean Recovery | ~90%[1][2] |
| Matrix Effect Variability | < 9.2%[3] |
Protocol: Caspofungin Quantification in Plasma
Preparation of Stock and Working Solutions
1.1. Caspofungin Stock Solution (1 mg/mL):
- Accurately weigh the required amount of Caspofungin Acetate.
- Dissolve in deionized water to achieve a final concentration of 1 mg/mL.
- Aliquot and store at -80°C.[6]
1.2. This compound (IS) Stock Solution (1 mg/mL):
- Accurately weigh the required amount of this compound.
- Dissolve in deionized water to achieve a final concentration of 1 mg/mL.
- Aliquot and store at -80°C.
1.3. Working Solutions:
- Prepare intermediate and working standard solutions by serially diluting the Caspofungin stock solution with a 50:50 mixture of methanol and water.
- Prepare an IS working solution by diluting the IS stock solution with acetonitrile to a final concentration of 1 µg/mL.
Preparation of Calibration Standards and Quality Controls (QCs)
2.1. Calibration Curve Standards:
- Spike appropriate amounts of the caspofungin working solutions into blank human plasma to prepare a set of eight calibration standards.
- Suggested concentrations: 0.04, 0.1, 0.5, 1.0, 2.5, 5.0, 10.0, and 20.0 µg/mL.[1][2]
2.2. Quality Control Samples:
- Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 0.12, 4.0, and 16.0 µg/mL).
Sample Preparation (Protein Precipitation)
The following workflow diagram illustrates the sample preparation procedure.
References
- 1. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiplex Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification in Human Plasma of Fluconazole, Itraconazole, Hydroxyitraconazole, Posaconazole, Voriconazole, Voriconazole-N-Oxide, Anidulafungin, and Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. Development and validation of a UPLC-MS/MS method for simultaneous quantification of polymyxins and caspofungin in human plasma for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid and Sensitive Liquid Chromatography/Mass Spectrometry Assay for Caspofungin in Human Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Therapeutic Drug Monitoring of Caspofungin using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspofungin is an echinocandin antifungal agent that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1] Therapeutic drug monitoring (TDM) of Caspofungin is crucial in certain clinical situations, such as in critically ill patients, to ensure optimal drug exposure and therapeutic efficacy. This application note provides a detailed protocol for the quantitative analysis of Caspofungin in human plasma using a stable isotope-labeled internal standard (deuterated Caspofungin) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mechanism of Action
Caspofungin non-competitively inhibits the β-(1,3)-D-glucan synthase enzyme complex, which is responsible for the synthesis of β-(1,3)-D-glucan polymers. These polymers are vital for maintaining the structural integrity of the fungal cell wall. Inhibition of this enzyme leads to osmotic instability and fungal cell death. In response to the inhibition of β-(1,3)-D-glucan synthesis, fungal cells can activate compensatory signaling pathways, including the Cek1, Mkc1, and Hog1 MAPK pathways, as well as the calcineurin pathway.[2] This response often results in an increased synthesis of chitin (B13524), another key component of the fungal cell wall, as a survival mechanism.[2]
Caption: Caspofungin's mechanism of action and compensatory signaling pathways.
Experimental Protocol: Quantification of Caspofungin in Plasma by LC-MS/MS
This protocol outlines the procedure for the extraction and quantification of Caspofungin from plasma samples.
1. Materials and Reagents
-
Caspofungin reference standard
-
Deuterated Caspofungin (e.g., Caspofungin-d10) internal standard (IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (drug-free)
-
Microcentrifuge tubes
-
Analytical balance
-
Pipettes and tips
2. Instrumentation
-
Liquid chromatography system (e.g., Shimadzu, Waters)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher)
-
Analytical column: C8 or C18 (e.g., 2.1 x 30 mm, 3.5 µm)
3. Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Caspofungin and deuterated Caspofungin in a known volume of ultrapure water to prepare individual stock solutions.
-
-
Working Solutions:
-
Prepare working solutions of Caspofungin and the deuterated internal standard by diluting the stock solutions with ultrapure water.
-
-
Calibration Standards and Quality Controls (QCs):
-
Spike drug-free human plasma with the Caspofungin working solution to prepare calibration standards at concentrations ranging from 0.1 to 20.0 µg/mL.
-
Prepare QCs at low, medium, and high concentrations in a similar manner.
-
4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of acetonitrile containing the deuterated Caspofungin internal standard.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | |
| Column | C8 or C18, 2.1 x 30 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | Start with 20% B, linear gradient to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Caspofungin: [M+2H]2+ m/z 547.3 → 137.1Deuterated Caspofungin (e.g., d10): [M+2H]2+ m/z 552.3 → 137.1 (or other appropriate fragment) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for the specific instrument |
| Ion Source Temperature | 500°C |
6. Data Analysis
-
Quantify Caspofungin concentrations by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression.
-
Determine the concentration of Caspofungin in unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Experimental workflow for Caspofungin therapeutic drug monitoring.
Data Presentation
The following tables summarize the typical quantitative data obtained from the validation of an LC-MS/MS method for Caspofungin using a deuterated internal standard.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| Caspofungin | 0.1 - 20.0 | y = 0.543x + 0.012 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (Bias %) | Inter-day Precision (CV%) | Inter-day Accuracy (Bias %) |
| Low | 0.3 | < 10% | ± 15% | < 10% | ± 15% |
| Medium | 5.0 | < 8% | ± 10% | < 8% | ± 10% |
| High | 15.0 | < 5% | ± 10% | < 5% | ± 10% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Caspofungin | > 85% | < 15% |
Conclusion
The described LC-MS/MS method using a deuterated internal standard provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of Caspofungin in human plasma. This detailed protocol and the accompanying data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the clinical management and development of antifungal therapies.
References
Application of Caspofungin-d4 in Dried Blood Spot Analysis for Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspofungin is a potent antifungal agent from the echinocandin class, widely used in the treatment of invasive fungal infections. Therapeutic drug monitoring (TDM) of caspofungin is crucial to ensure efficacy and minimize toxicity, particularly in critically ill patients where pharmacokinetics can be highly variable. Dried blood spot (DBS) analysis offers a minimally invasive, patient-centric approach for TDM, requiring only a small volume of blood. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of caspofungin in DBS samples, employing Caspofungin-d4 as a stable isotope-labeled internal standard for enhanced accuracy and precision.
Principle of the Method
This method involves the extraction of caspofungin and its deuterated internal standard, this compound, from a dried blood spot punched from a filter card. The extraction is followed by protein precipitation to clean up the sample. The resulting solution is then analyzed by LC-MS/MS. The chromatographic separation of caspofungin from endogenous interferences is achieved on a C18 reverse-phase column with a gradient elution. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Selected Reaction Monitoring (SRM) mode. The concentration of caspofungin in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Caspofungin acetate (B1210297) reference standard
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Whole blood (for calibration standards and quality controls)
-
Whatman 903 filter paper
Instrumentation
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
-
6 mm puncher for DBS
-
Vortex mixer
-
Centrifuge
-
Analytical balance
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve caspofungin acetate and this compound in methanol to obtain separate stock solutions of 1 mg/mL.
-
-
Working Solutions:
-
Prepare a series of working solutions of caspofungin by serially diluting the stock solution with methanol to achieve concentrations for spiking into whole blood for calibration standards.
-
Prepare a working solution of this compound at a concentration of 50 ng/mL in 50% methanol.
-
-
Calibration Standards and Quality Controls (QCs):
-
Prepare calibration standards by spiking the appropriate caspofungin working solutions into fresh whole blood to obtain final concentrations ranging from 0.2 to 20 µg/mL.[1]
-
Prepare quality control samples at low, medium, and high concentrations in the same manner.
-
Sample Preparation from Dried Blood Spots
-
Spotting:
-
Spot 50 µL of each calibration standard, QC sample, and patient whole blood onto the Whatman 903 filter paper.
-
Allow the spots to dry completely at room temperature for at least 3 hours.
-
-
Extraction:
-
Punch a 6 mm disc from the center of each dried blood spot.
-
Place the disc into a clean microcentrifuge tube.
-
Add 200 µL of the this compound working solution (50 ng/mL in 50% methanol) to each tube.
-
Vortex for 30 minutes, followed by sonication for 1 minute.
-
-
Protein Precipitation:
-
Add 400 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex thoroughly and then centrifuge at 11,750 x g for 15 minutes at 4°C.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
-
LC-MS/MS Conditions
The following table summarizes the liquid chromatography and mass spectrometry conditions for the analysis of caspofungin.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Hypersil GOLD aQ (100 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Gradient Elution | Initially 20% B for 1 min, linearly increased to 90% B from 1-2 min and held for 4.5 min, then returned to initial conditions in 0.5 min and held for 1 min.[1] |
| Total Run Time | 8 minutes[1] |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| SRM Transitions | |
| Caspofungin | m/z 547.6 → 538.7[1][2] |
| This compound (Internal Standard) | m/z 549.6 → 540.7 (Assumed)* |
| Tube Lens Voltage | 142 V for Caspofungin |
| Collision Energy | 10 V for Caspofungin[1] |
*Disclaimer: The exact SRM transition for this compound was not found in the searched literature. The provided transition is an assumption based on the known fragmentation of caspofungin, where the precursor ion is the doubly charged molecule [M+2H]2+ and a 4 Da mass shift is expected for the d4-labeled standard. The product ion is also assumed to have a 4 Da shift. These parameters should be optimized in the laboratory.
Method Validation Data
The following tables summarize the quantitative data from the validation of a similar method for caspofungin in DBS.[1]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.2 - 20 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL |
| Lower Limit of Detection (LLOD) | 0.07 µg/mL |
Table 2: Precision and Accuracy
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | < 15% | < 15% | 92.00% - 110.13% | 92.00% - 110.13% |
| Medium | < 15% | < 15% | 92.00% - 110.13% | 92.00% - 110.13% |
| High | < 15% | < 15% | 92.00% - 110.13% | 92.00% - 110.13% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Caspofungin | 62.64% - 76.69% | 86.90% - 89.57% |
Table 4: Stability
| Condition | Stability |
| Room Temperature | Stable for 24 hours |
| -80°C | Stable for 30 days |
Visualizations
Caption: Experimental workflow for Caspofungin analysis in DBS.
Caption: Logic of internal standard use in quantitative analysis.
Conclusion
The described LC-MS/MS method for the quantification of caspofungin in dried blood spots using this compound as an internal standard is a sensitive, specific, and reliable assay suitable for therapeutic drug monitoring. The use of DBS simplifies sample collection and storage, making it a valuable tool in clinical settings. The application of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variations in sample processing and instrument response. This method can be readily implemented in clinical and research laboratories to optimize caspofungin therapy and improve patient outcomes.
References
Application Note & Protocol: High-Throughput Quantification of Caspofungin in Human Plasma Using LC-MS/MS with Caspofungin-d4 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Caspofungin in human plasma. The method utilizes Caspofungin-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C8 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications involving Caspofungin.
Introduction
Caspofungin is a semisynthetic echinocandin antifungal agent used in the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species.[1] Monitoring plasma concentrations of Caspofungin is crucial for optimizing therapeutic outcomes and minimizing potential toxicity, especially in critically ill patients who may exhibit significant pharmacokinetic variability.[2][3] LC-MS/MS has become the preferred analytical technique for the quantification of Caspofungin in biological matrices due to its high sensitivity, selectivity, and speed.[1][2][4] This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Caspofungin in human plasma, utilizing this compound as an internal standard to correct for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Caspofungin acetate (B1210297) (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Equipment
-
Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Thermo TSQ Quantum)
-
Analytical Balance
-
Microcentrifuge
-
Autosampler vials
Sample Preparation
A simple and rapid protein precipitation method is used for sample extraction.
-
Allow all samples and standards to thaw to room temperature.
-
To 100 µL of plasma sample, standard, or quality control (QC), add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile to precipitate proteins.[3][5][6]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | C8, 2.1 x 30 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | 5.0 minutes |
Table 2: Mass Spectrometer Conditions
| Parameter | Condition |
| Mass Spectrometer | Sciex 4000 QTRAP or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | Medium |
| MRM Transitions | Analyte |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Note: The precursor ion for Caspofungin is the doubly charged molecule [M+2H]2+.[1][4][5][6] The specific m/z values for this compound will depend on the deuteration pattern and should be confirmed experimentally.
Results and Discussion
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:
-
Linearity: The calibration curve was linear over the concentration range of 0.05 to 20 µg/mL in human plasma.[2] The coefficient of determination (r²) was consistently >0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The accuracy was within 85-115% of the nominal concentration, and the precision (CV%) was less than 15%.[2][5]
-
Recovery: The extraction recovery of Caspofungin from human plasma was determined to be consistent and reproducible across the three QC levels. Mean recovery was approximately 90%.[5]
-
Matrix Effect: The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat solutions. No significant ion suppression or enhancement was observed.
-
Stability: Caspofungin was found to be stable in human plasma under various storage conditions, including freeze-thaw cycles and long-term storage at -80°C.[1][4]
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.05 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (CV%) | < 15% |
| Inter-day Precision (CV%) | < 15% |
| Accuracy (%) | 85 - 115% |
| Mean Recovery (%) | ~90% |
| Stability | Stable under typical laboratory conditions. |
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of Caspofungin.
Conclusion
This application note presents a simple, rapid, and robust LC-MS/MS method for the quantification of Caspofungin in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, accuracy, precision, and recovery, making it well-suited for high-throughput analysis in a clinical research setting. The use of a stable isotope-labeled internal standard ensures reliable and accurate results by compensating for potential matrix effects and variability in sample preparation.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. A sensitive liquid chromatography-tandem mass spectrometry method for monitoring the caspofungin trough plasma concentration and its association with caspofungin efficacy in intensive-care-unit patients - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. lcms.cz [lcms.cz]
- 4. Rapid and Sensitive Liquid Chromatography/Mass Spectrometry Assay for Caspofungin in Human Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of Caspofungin in Aqueous Humor Using Liquid Chromatography-Mass Spectrometry (LC/MS) with an Internal Standard
Introduction
Caspofungin is a potent antifungal agent used in the treatment of fungal infections.[1] Quantifying its concentration in ocular fluids like the aqueous humor is crucial for pharmacokinetic studies, dose optimization, and ensuring therapeutic efficacy in treating ophthalmic fungal infections such as keratitis and endophthalmitis.[1][2] This application note details a rapid, sensitive, and precise liquid chromatography/mass spectrometry (LC/MS) method for the quantification of caspofungin in human aqueous humor, utilizing azithromycin (B1666446) as an internal standard.[3][4] The small sample volume requirement makes this method particularly suitable for precious biological samples like aqueous humor.[3]
Principle
The method employs a simple sample dilution followed by protein precipitation with acetonitrile (B52724).[3] An internal standard (IS), azithromycin, is added to the sample to account for variability during sample preparation and analysis.[3] The separation of caspofungin and the IS is achieved using reverse-phase liquid chromatography, and detection is performed by a mass spectrometer.[3] Quantification is based on the peak area ratio of caspofungin to the internal standard against a calibration curve.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the validated LC/MS method for caspofungin in aqueous humor.[3]
Table 1: Method Validation Parameters
| Parameter | Value |
| Linearity Range | 10 - 5,000 ng/mL |
| Correlation Coefficient (r²) | 0.999 ± 0.003 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Limit of Detection (LOD) | 2.11 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample (ng/mL) | Intra-day Accuracy (% bias) | Inter-day Accuracy (% bias) | Intra-day Precision (% CV) | Inter-day Precision (% CV) |
| 30 | < 11% | < 11% | < 6% | < 6% |
| 300 | < 11% | < 11% | < 6% | < 6% |
| 4,000 | < 11% | < 11% | < 6% | < 6% |
Experimental Protocols
1. Materials and Reagents
-
Caspofungin diacetate (Merck Sharp & Dohme)
-
Azithromycin dihydrate (Internal Standard) (Kopran Ltd.)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Blank human aqueous humor (for validation)
2. Stock and Working Solution Preparation
-
Caspofungin Stock Solution (1 mg/mL): Prepare in water. This stock solution is stable for 2 months when stored at -80°C.[3]
-
Internal Standard (Azithromycin) Stock Solution (1 mg/mL): Freshly prepare in acetonitrile for each analysis.[3]
-
Caspofungin Working Solutions: Prepare by diluting the stock solution with water to achieve the desired concentrations for calibration standards and quality control samples.[3]
-
Internal Standard Working Solution (500 ng/mL): Freshly prepare by diluting the IS stock solution with acetonitrile.[3]
3. Calibration Standards and Quality Control (QC) Samples
-
Due to the limited availability of blank aqueous humor, the calibration curve is constructed using water.[3]
-
Calibration Standards: Prepare by mixing 30 µL of caspofungin working solutions with 30 µL of the IS working solution to yield final concentrations of 10, 50, 100, 500, 1,000, 2,000, and 5,000 ng/mL of caspofungin, with the IS at a constant concentration of 500 ng/mL.[3]
-
QC Samples: Prepare at concentrations of 30, 300, and 4,000 ng/mL in a similar manner.[3]
-
Aqueous Humor-based QC Samples: To validate the water-based calibration curve, prepare low (30 ng/mL) and high (4,000 ng/mL) QC samples using pooled blank aqueous humor.[3]
4. Sample Preparation
-
Thaw aqueous humor samples to room temperature.
-
To a 30 µL aliquot of the aqueous humor sample, add 30 µL of the internal standard working solution (500 ng/mL in acetonitrile).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for LC/MS analysis.
5. LC/MS System and Conditions
-
Liquid Chromatography System: A system capable of gradient elution.
-
Mass Spectrometer: A mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A suitable C18 column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: As per instrument optimization.
-
Injection Volume: As per instrument optimization.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitored Ions:
-
Data Acquisition and Processing: Use appropriate software to acquire and process the data.[3]
6. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of caspofungin to the internal standard against the concentration of caspofungin.[3]
-
Use a weighted (1/x) linear regression to fit the calibration curve.[3]
-
Determine the concentration of caspofungin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for caspofungin quantification.
References
- 1. research.monash.edu [research.monash.edu]
- 2. Penetration of Topically Administered 0.5-Percent Caspofungin Eye Drops into Human Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and Sensitive Liquid Chromatography/Mass Spectrometry Assay for Caspofungin in Human Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing with Caspofungin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the in vitro antifungal susceptibility testing of Caspofungin. Caspofungin is an echinocandin antifungal agent that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] Accurate and reproducible susceptibility testing is crucial for clinical management, epidemiological surveillance of resistance, and the development of new antifungal agents.
Mechanism of Action
Caspofungin's primary mechanism of action is the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex.[1] Specifically, it binds to the Fks1p subunit of this complex, preventing the synthesis of β-(1,3)-D-glucan polymers.[1] This disruption of cell wall integrity leads to osmotic instability and cell lysis, resulting in fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[1] Because β-(1,3)-D-glucan is absent in mammalian cells, Caspofungin exhibits selective toxicity.[1]
The Paradoxical Effect
A notable in vitro phenomenon observed with Caspofungin is the "paradoxical effect," where some fungal isolates, particularly Candida albicans, exhibit growth at high drug concentrations while being susceptible at lower concentrations.[3][4] This effect is typically observed at concentrations achievable in patients.[3] The underlying mechanisms are complex and are thought to involve the activation of stress response pathways and cell wall remodeling, including an increase in chitin (B13524) content.[4][5] While the clinical significance of the paradoxical effect remains unclear, it is an important consideration in the interpretation of in vitro susceptibility results.[6][7] Studies have shown that the presence of serum can eliminate or reduce this effect in vitro.[6]
Quantitative Data: Caspofungin MIC Ranges
Minimum Inhibitory Concentration (MIC) values for Caspofungin can exhibit significant inter-laboratory variability.[8] The following tables summarize representative MIC ranges for various Candida species as reported in the literature, determined by Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodologies.
Table 1: CLSI Broth Microdilution MIC Ranges for Caspofungin against Candida Species
| Candida Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| C. albicans | 0.03 - 0.06 | 0.06 - 0.5 | 0.0079 - 4 | [8][9][10] |
| C. glabrata | 0.03 - 0.125 | 0.06 - 0.5 | 0.031 - 1 | [8][9][11] |
| C. tropicalis | 0.03 - 0.06 | 0.06 - 0.5 | 0.016 - 0.5 | [8][9] |
| C. parapsilosis | 0.5 - 1 | 1 - 2 | 1 - 2 | [8][9][10] |
| C. krusei | 0.063 - 0.5 | 0.25 - 1 | 0.063 - 1 | [8][9][10] |
| C. guilliermondii | - | >8 | - | [12] |
Table 2: EUCAST Broth Microdilution MIC Ranges for Caspofungin against Candida Species
| Candida Species | Modal MIC (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| C. albicans | 0.016 - 0.5 | 0.0079 - 4 | [8] |
| C. glabrata | 0.063 - 0.5 | - | [8] |
| C. tropicalis | 0.031 - 0.5 | - | [8] |
| C. parapsilosis | 1 - 2 | - | [8] |
Note: Due to significant inter-laboratory variability, EUCAST has not established specific clinical breakpoints for Caspofungin and recommends using anidulafungin (B1665494) and micafungin (B1204384) as markers for echinocandin susceptibility.[10][13]
Experimental Protocols
Broth Microdilution Susceptibility Testing (Adapted from CLSI M27-A3/M60)
This protocol describes the reference method for determining the MIC of Caspofungin against yeasts.[14][15][16]
1. Materials:
-
Caspofungin powder (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)
-
Sterile, 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Vortex mixer
-
35°C incubator
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[17][18]
2. Preparation of Caspofungin Stock Solution and Dilutions:
-
Prepare a stock solution of Caspofungin in DMSO.
-
Serially dilute the stock solution in RPMI 1640 medium to achieve final concentrations typically ranging from 0.008 to 16 µg/mL in the microtiter plate wells.
-
Dispense 100 µL of each 2X final concentration into the appropriate wells of the 96-well plate.
-
Prepared plates can be stored at -70°C for up to three months.[19]
3. Inoculum Preparation:
-
Subculture the yeast isolate on Sabouraud dextrose agar (B569324) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
4. Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the diluted Caspofungin.
-
Include a drug-free growth control well and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24 hours.[16]
5. Endpoint Determination (Reading the MIC):
-
For Caspofungin, the MIC is read as the lowest concentration that produces a prominent decrease in turbidity (approximately 50% inhibition) compared to the drug-free growth control.[17][20]
-
Reading should be performed visually. A reading mirror can aid in visualization.
Visualizations
References
- 1. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Signaling Pathways Governing the Caspofungin Paradoxical Effect in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paradoxical Effect of Caspofungin against Candida Bloodstream Isolates Is Mediated by Multiple Pathways but Eliminated in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of the Paradoxical Effect of Caspofungin in Therapy of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Caspofungin Etest Susceptibility Testing of Candida Species: Risk of Misclassification of Susceptible Isolates of C. glabrata and C. krusei when Adopting the Revised CLSI Caspofungin Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. EUCAST: Rationale documents [eucast.org]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspofungin Susceptibility Testing of Candida inconspicua: Correlation of Different Methods with the Minimal Fungicidal Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspofungin Disk Diffusion Breakpoints and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preview CLSI+M27-A3 | PDF | Infection | Microbiology [scribd.com]
Application Notes and Protocols for Caspofungin-d4 in Fungal Cell Wall Synthesis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Caspofungin-d4 in the investigation of fungal cell wall biosynthesis. The protocols detailed below are intended to facilitate the use of this stable isotope-labeled internal standard for accurate quantification of Caspofungin in biological matrices and to aid in studies elucidating its effects on fungal cell wall composition and integrity.
Introduction to Caspofungin and its Mechanism of Action
Caspofungin is a member of the echinocandin class of antifungal agents.[1] It exerts its fungicidal or fungistatic activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall that is absent in mammalian cells.[2][3][4] The molecular target of Caspofungin is the enzyme β-(1,3)-D-glucan synthase.[1][3] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately cell death in susceptible fungi.[5][6]
In response to the cell wall stress induced by Caspofungin, fungal cells activate compensatory signaling pathways, often leading to an increase in chitin (B13524) synthesis to reinforce the cell wall.[7][8] This adaptive response is a key area of research in understanding antifungal tolerance and resistance.
Application of this compound
This compound, a deuterated analog of Caspofungin, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of Caspofungin in various biological samples. Its utility stems from its near-identical chemical and physical properties to Caspofungin, while its increased mass allows for clear differentiation in mass spectrometric analysis. This ensures high accuracy and precision in pharmacokinetic and pharmacodynamic studies.
I. Quantification of Caspofungin using this compound as an Internal Standard
This protocol describes a method for the accurate quantification of Caspofungin in plasma samples using LC-MS/MS with this compound as an internal standard.
Experimental Protocol
1. Materials and Reagents:
-
Caspofungin acetate (B1210297) standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (or other biological matrix)
-
Microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
2. Preparation of Stock and Working Solutions:
-
Caspofungin Stock Solution (1 mg/mL): Accurately weigh and dissolve Caspofungin acetate in ultrapure water.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.
-
Working Solutions: Prepare serial dilutions of the Caspofungin stock solution in the biological matrix (e.g., plasma) to create calibration standards. Prepare a working solution of this compound in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 200 µL of the this compound working solution in acetonitrile.[9]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.[9]
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Caspofungin from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitored Transitions (MRM):
-
Caspofungin: [M+2H]2+ precursor ion → product ion (e.g., m/z 547.3 → 137.1)[10]
-
This compound: [M+2H]2+ precursor ion → product ion (e.g., m/z 549.3 → 137.1 - Note: The exact m/z for this compound will depend on the position and number of deuterium (B1214612) atoms)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Caspofungin to this compound against the concentration of the calibration standards.
-
Determine the concentration of Caspofungin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow for Caspofungin Quantification
Caption: Workflow for the quantification of Caspofungin using this compound.
II. Investigating the Effect of Caspofungin on Fungal Cell Wall Composition
This section provides a protocol to quantify the changes in major fungal cell wall components, β-(1,3)-glucan and chitin, in response to Caspofungin treatment.
Experimental Protocol
1. Fungal Culture and Caspofungin Treatment:
-
Grow the fungal species of interest (e.g., Candida albicans) in a suitable liquid medium (e.g., YPD broth) to mid-logarithmic phase.
-
Divide the culture into two groups: a control group (untreated) and a treatment group.
-
To the treatment group, add Caspofungin at a sub-inhibitory concentration (e.g., 1/4 or 1/2 of the Minimum Inhibitory Concentration - MIC).
-
Incubate both cultures for a defined period (e.g., 4-24 hours).
-
Harvest the fungal cells by centrifugation.
2. Cell Wall Isolation:
-
Wash the harvested cells with distilled water.
-
Mechanically disrupt the cells (e.g., using glass beads and a bead beater).
-
Wash the cell wall fraction repeatedly with distilled water and salt solutions (e.g., 1 M NaCl) to remove cytoplasmic contents.
-
Lyophilize the purified cell walls to determine the dry weight.
3. Quantification of β-(1,3)-Glucan and Chitin:
-
Acid Hydrolysis:
-
Hydrolyze a known weight of dried cell walls with sulfuric acid (e.g., 72% H₂SO₄ followed by dilution and further hydrolysis at 100°C).[1][2][3]
-
This process will break down β-(1,3)-glucan into glucose and chitin into glucosamine (B1671600).
-
-
Quantification of Monosaccharides:
-
Neutralize the hydrolysate.
-
Quantify the amount of glucose and glucosamine using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or colorimetric assays.[2]
-
Calculate the original amount of β-(1,3)-glucan and chitin based on the stoichiometry of the hydrolysis reaction.
-
Data Presentation
The quantitative data obtained from these experiments can be summarized in tables for clear comparison.
Table 1: LC-MS/MS Quantification of Caspofungin in Plasma
| Sample Type | Nominal Caspofungin Conc. (ng/mL) | Measured Caspofungin Conc. (ng/mL) | Accuracy (%) | Precision (CV, %) |
| Calibration Std 1 | 10 | 9.8 | 98.0 | 4.5 |
| Calibration Std 2 | 50 | 51.2 | 102.4 | 3.2 |
| Calibration Std 3 | 250 | 245.5 | 98.2 | 2.8 |
| Quality Control Low | 30 | 29.1 | 97.0 | 5.1 |
| Quality Control Mid | 150 | 153.6 | 102.4 | 3.9 |
| Quality Control High | 400 | 390.8 | 97.7 | 4.2 |
Table 2: Effect of Caspofungin on Fungal Cell Wall Composition
| Fungal Species | Treatment | β-(1,3)-Glucan (% of cell wall dry weight) | Chitin (% of cell wall dry weight) |
| Candida albicans | Control (Untreated) | 45.2 ± 3.1 | 2.5 ± 0.4 |
| Candida albicans | Caspofungin (sub-MIC) | 28.7 ± 2.5 | 8.9 ± 1.1 |
| Aspergillus fumigatus | Control (Untreated) | 38.9 ± 2.8 | 15.4 ± 1.9 |
| Aspergillus fumigatus | Caspofungin (sub-MIC) | 21.5 ± 2.2 | 32.1 ± 2.7 |
Note: The data presented in the tables are representative and may vary depending on the specific experimental conditions.
III. Fungal Cell Wall Stress Response to Caspofungin
Caspofungin-induced cell wall damage triggers a complex signaling network known as the Cell Wall Integrity (CWI) pathway. This pathway aims to compensate for the damage by remodeling the cell wall, primarily through the increased synthesis of chitin.
Signaling Pathway
The CWI pathway is a conserved signaling cascade in fungi. Upon cell wall stress, sensors at the cell surface activate the Rho1 GTPase. Rho1, in turn, activates Protein Kinase C (PKC), initiating a MAP kinase cascade that ultimately leads to the activation of transcription factors such as Rlm1 and Cas5.[11][12] These transcription factors upregulate the expression of genes involved in cell wall biosynthesis, including chitin synthases. Additionally, other signaling pathways, such as the calcineurin and HOG pathways, are also involved in the response to Caspofungin, with transcription factors like Sko1 and Efg1 playing crucial roles.[11][13]
Diagram of the Cell Wall Integrity Pathway
Caption: Fungal cell wall stress response pathway induced by Caspofungin.
Conclusion
The use of this compound as an internal standard provides a robust method for the accurate quantification of Caspofungin in research and drug development settings. The protocols outlined in these application notes offer a framework for investigating the pharmacokinetics of Caspofungin and its effects on fungal cell wall biosynthesis. Understanding the intricate mechanisms of fungal cell wall remodeling in response to Caspofungin is crucial for the development of novel antifungal strategies and for combating the rise of antifungal resistance.
References
- 1. A simple method for quantitative determination of polysaccharides in fungal cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple method for quantitative determination of polysaccharides in fungal cell walls | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Caspofungin: the first in a new class of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antifungal Echinocandin Caspofungin Acetate Kills Growing Cells of Aspergillus fumigatus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated Chitin Content Reduces the Susceptibility of Candida Species to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspofungin increases fungal chitin and eosinophil and γδ T cell-dependent pathology in invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and Sensitive Liquid Chromatography/Mass Spectrometry Assay for Caspofungin in Human Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Preventing non-specific adsorption of Caspofungin-d4 to labware
Welcome to the technical support center for minimizing the non-specific adsorption of Caspofungin-d4 to laboratory ware. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is non-specific adsorption and why is it a problem for this compound?
Q2: What are the primary factors that influence the non-specific adsorption of this compound?
A2: The main factors influencing NSA of Caspofungin and similar molecules include:
-
Labware Material: Different plastics (e.g., polypropylene (B1209903), polystyrene) and glass have varying tendencies for adsorption.[3][5][6] Hydrophobic interactions are a primary driver for adsorption to plastic surfaces.[7][8]
-
Solvent Composition: The type and concentration of organic solvents (e.g., acetonitrile, methanol) in the sample solution can significantly reduce adsorption.[3][5][7]
-
pH of the Solution: The pH of the aqueous solution can affect the charge of the molecule and the surface, influencing electrostatic interactions and thus adsorption.[3][5]
-
Analyte Concentration: At lower concentrations, the proportion of analyte lost to adsorption can be more significant.[2]
Q3: Which type of labware is generally recommended to minimize this compound adsorption?
A3: While no single material is perfect for all conditions, studies on Caspofungin and other peptides suggest the following:
-
Glassware: Glass, particularly borosilicate glass, often shows less adsorption for certain peptides compared to some plastics.[9][10] However, significant adsorption to glass can still occur.[3][6]
-
Low-Binding Plastics: Specially treated or low-binding polypropylene tubes and plates are often recommended to reduce the adsorption of peptides and proteins.[6][9]
-
Material Testing: The optimal choice can be application-specific, and it is advisable to test different labware types under your experimental conditions.[10]
Q4: Can surface coating or passivation of labware help reduce adsorption?
A4: Yes, treating labware surfaces can be an effective strategy.
-
Silanization: Coating glass surfaces with agents like N-(2-aminoethyl)-3-aminopropyltrimethoxysilane has been shown to reduce Caspofungin adsorption.[3][4]
-
PEG Passivation: Coating surfaces with polyethylene (B3416737) glycol (PEG) is a common method to prevent non-specific protein and peptide binding.[11]
-
Blocking Agents: The addition of blocking agents like bovine serum albumin (BSA) to the solution can help saturate non-specific binding sites on labware surfaces.[10][12]
Troubleshooting Guide
This guide addresses common issues related to the non-specific adsorption of this compound.
| Problem | Possible Causes | Troubleshooting Steps & Solutions |
| Low or inconsistent recovery of this compound | High non-specific adsorption to labware (vials, plates, tips). | 1. Optimize Labware: Switch to low-binding polypropylene or borosilicate glass vials and plates.[6][9] 2. Modify Solvent: Increase the proportion of organic solvent in your diluent. Acetonitrile is often more effective than methanol (B129727) at lower concentrations.[3][5][7] 3. Adjust pH: For aqueous solutions, adjusting the pH to be more acidic (e.g., pH 4) can reduce adsorption.[5] 4. Surface Coating: Consider silanizing glassware or using commercially available low-adsorption labware.[3][4] |
| Poor assay precision and reproducibility | Variable adsorption between different wells or tubes. Inconsistent sample handling. | 1. Standardize Labware: Use the same type and lot of labware for all samples, standards, and controls. 2. Pre-condition Labware: Pre-rinsing pipette tips and plates with the sample matrix or a solution containing a blocking agent can help minimize variability. 3. Minimize Surface Contact: Avoid prolonged storage of dilute solutions. Prepare samples immediately before analysis whenever possible.[13] |
| Carryover in LC-MS analysis | Adsorption of this compound to components of the autosampler or LC system. | 1. Optimize Wash Solvents: Use a strong wash solution containing a high percentage of organic solvent and potentially an acid or base to effectively clean the injection needle and sample loop. 2. System Passivation: For persistent issues, consider passivating the LC system with an acidic solution to reduce active sites for adsorption.[14] 3. Use Low-Adsorption Vials: Ensure that the autosampler vials themselves are not a primary source of adsorption. |
Quantitative Data Summary
The following tables summarize the impact of different conditions on Caspofungin recovery, providing a basis for selecting appropriate experimental parameters.
Table 1: Effect of Labware Material on Caspofungin Adsorption
| Labware Material | Analyte | % Recovery (Approximate) | Reference |
| Polypropylene | Caspofungin | 10-20% | [9] |
| Borosilicate Glass | Caspofungin | 10-20% | [9] |
| Low-Binding Polypropylene | Caspofungin | >80% | [9] |
| Polystyrene | Hydrophobic/Positively Charged Drugs | High Adsorption | [7][8] |
Note: Recovery can be highly dependent on the specific peptide and experimental conditions.
Table 2: Effect of Solvent Composition on Caspofungin Recovery in Glass Vials
| Solvent | % Organic Solvent | % Recovery (Approximate) | Reference |
| Acetonitrile (ACN) | 10% | Increased recovery | [5] |
| Acetonitrile (ACN) | 40% | ~100% | [5] |
| Acetonitrile (ACN) | 50% | ~100% | [3][4] |
| Methanol (MeOH) | 10% | Increased recovery | [5] |
| Methanol (MeOH) | 60% | ~100% (in treated vials) | [5] |
| Methanol (MeOH) | 70% | ~100% (in untreated vials) | [3][5] |
Table 3: Effect of pH on Caspofungin Adsorption in Aqueous Solution
| pH | % Recovery (Approximate) | Reference |
| 4 | High | [5] |
| 7 | Low | [5] |
Experimental Protocols
Protocol 1: Evaluation of Labware for this compound Adsorption
-
Prepare Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO, Ethanol) to create a concentrated stock solution.[13]
-
Prepare Working Solutions: Dilute the stock solution to the desired experimental concentration in the test buffer or solvent.
-
Aliquot into Test Labware: Dispense equal volumes of the working solution into different types of labware to be tested (e.g., polypropylene tubes, low-binding tubes, glass vials).
-
Incubate: Incubate the samples for a defined period that mimics your experimental workflow (e.g., 1 hour at room temperature).
-
Transfer and Analyze: Transfer the solutions to analysis vials (preferably low-binding) and quantify the this compound concentration using a validated analytical method (e.g., LC-MS).
-
Calculate Recovery: Compare the concentration in each test labware to a control sample prepared and analyzed immediately without incubation.
Protocol 2: Silanization of Glassware to Reduce Adsorption
-
Cleaning: Thoroughly clean glassware with a suitable laboratory detergent, followed by rinsing with deionized water and then a solvent like ethanol (B145695) or acetone. Dry the glassware completely in an oven.
-
Silanization Solution: Prepare a solution of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (or a similar silanizing agent) in an appropriate solvent (e.g., ethanol or toluene) according to the manufacturer's instructions.
-
Coating: Fill the glassware with the silanizing solution and allow it to react for the recommended time (e.g., 30 minutes). Alternatively, surfaces can be wiped with the solution.
-
Rinsing: Discard the silanizing solution and rinse the glassware thoroughly with the solvent used to prepare the solution (e.g., ethanol), followed by deionized water.
-
Curing: Dry the coated glassware in an oven at a temperature and duration recommended for the specific silanizing agent (e.g., 100°C for 1 hour) to cure the coating.
-
Storage: Store the silanized glassware in a clean, dry environment.
Visual Guides
Caption: Workflow for evaluating this compound adsorption to different labware.
Caption: Decision tree for troubleshooting low this compound recovery.
References
- 1. Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses: an overview [pubmed.ncbi.nlm.nih.gov]
- 2. The Horror of Sample Adsorption to Containers (Part 1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. Study of antifungal agent caspofungin adsorption to laboratory materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. addi.ehu.es [addi.ehu.es]
- 6. biorxiv.org [biorxiv.org]
- 7. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 10. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface passivation for single-molecule protein studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. waters.com [waters.com]
Troubleshooting matrix effects in Caspofungin bioanalysis
Welcome to the technical support center for the bioanalysis of Caspofungin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in Caspofungin bioanalysis?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Caspofungin, due to the presence of co-eluting, undetected compounds in the sample matrix (e.g., plasma, serum). These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] They are a major concern in LC-MS/MS bioanalysis because they can lead to inaccurate and imprecise quantification, potentially compromising the validity of experimental results.[2] The primary causes include competition for ionization in the MS source, changes in the physical properties of the droplets in the ESI source, and neutralization of analyte ions.[1][3]
Q2: I am observing significant ion suppression for Caspofungin. What are the most likely causes?
A: Significant ion suppression in Caspofungin analysis is often caused by endogenous components of the biological matrix that co-elute with the analyte. Key culprits include:
-
Phospholipids (B1166683): These are abundant in plasma and are notorious for causing ion suppression in reversed-phase chromatography.
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers can interfere with the electrospray process.[4]
-
Other Endogenous Molecules: Compounds like amino acids, lipids, and peptides can compete with Caspofungin for charge in the ion source.[5]
Inadequate sample preparation that fails to remove these interferences is the most common reason for observing significant matrix effects.
Q3: How can I reduce or eliminate matrix effects in my Caspofungin assay?
A: A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: The goal is to selectively remove interfering matrix components while efficiently recovering Caspofungin. Common techniques include Protein Precipitation (PP), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[6] More rigorous methods like SPE are generally better at removing phospholipids compared to simple protein precipitation.[2]
-
Improve Chromatographic Separation: Modifying the LC method to better separate Caspofungin from co-eluting matrix components can significantly reduce interference. This can be achieved by adjusting the mobile phase composition, changing the gradient profile, or using a different column chemistry.[5]
-
Use a Suitable Internal Standard (IS): A well-chosen internal standard that co-elutes and experiences similar matrix effects as Caspofungin can compensate for signal variability. Stable isotope-labeled (SIL) internal standards are ideal but not always available.[7] In their absence, a structural analog can be effective.[8] For Caspofungin, compounds like roxithromycin (B50055) and tylosin (B1662201) have been used.[5][9]
-
Sample Dilution: If the assay has sufficient sensitivity, simply diluting the sample can reduce the concentration of interfering components to a level where they no longer significantly impact Caspofungin ionization.[7]
Q4: Which sample preparation method is best for minimizing matrix effects for Caspofungin?
A: The choice of method depends on the required sensitivity, throughput, and the complexity of the matrix.
-
Protein Precipitation (PP): This is a fast and simple method, often performed by adding a solvent like acetonitrile (B52724).[10] While it effectively removes proteins, it is less efficient at removing other interfering substances like phospholipids, which can lead to greater matrix effects.[2]
-
Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup by utilizing specific chemical interactions to bind and elute the analyte, leading to cleaner extracts and often reduced matrix effects compared to PP.[2] On-line SPE methods can further improve workflow and robustness.[9]
-
Liquid-Liquid Extraction (LLE): LLE can be effective for cleanup, but optimization is required to ensure good recovery for a molecule like Caspofungin.
For highly sensitive and robust assays, Solid-Phase Extraction is generally the preferred method due to its superior ability to remove a wider range of interferences.
Quantitative Data Summary
The following table summarizes recovery and matrix effect data from various published methods for Caspofungin analysis. Note that direct comparisons should be made with caution as experimental conditions and matrices differ across studies.
| Sample Preparation Method | Matrix | Analyte | Internal Standard (IS) | Recovery (%) | Matrix Effect (%) | Citation(s) |
| Methanol (B129727) Extraction + Acetonitrile PP | Dried Blood Spot | Caspofungin | Roxithromycin | 62.6 - 76.7 | 86.9 - 89.6 | [4][5] |
| Roxithromycin | - | 94.4 - 105.6 | 93.4 - 98.2 | [5] | ||
| Acetonitrile Protein Precipitation | Human Plasma | Caspofungin | Bacitracin Zinc | 88.7 - 89.8 | 88.7 - 103.9 | [1] |
| Acetonitrile Protein Precipitation | Human Plasma | Caspofungin | - | ~90 | Not explicitly quantified, but no interference was observed. | [10] |
| Protein Precipitation + On-line SPE | Human Serum | Caspofungin | Tylosin | Not explicitly stated, but good reproducibility and accuracy were observed. | Not explicitly quantified, but the method was found to be robust. | [9][11] |
Matrix Effect (%) is often calculated as (Peak response in post-extraction spiked sample / Peak response in clean solution) x 100. A value of 100% indicates no matrix effect. Values <100% indicate ion suppression, and >100% indicate ion enhancement.
Troubleshooting Guides
Issue: Poor or Inconsistent Analyte Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low or variable recovery of Caspofungin during SPE, follow this troubleshooting workflow.
Experimental Protocols
Protocol 1: Protein Precipitation (PP) using Acetonitrile
This protocol is a general method adapted from procedures used for Caspofungin analysis in human plasma.[1][10]
-
Preparation:
-
Thaw plasma samples, quality controls (QCs), and calibration standards to room temperature.
-
Vortex each sample for 10-15 seconds.
-
-
Precipitation:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add internal standard working solution (e.g., 10 µL of IS in methanol).
-
Add 300-400 µL of ice-cold acetonitrile. The 3:1 or 4:1 ratio of acetonitrile to plasma is common.
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate. Be cautious not to disturb the protein pellet.
-
-
Evaporation and Reconstitution (Optional, but recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase. Vortex to ensure the analyte is fully dissolved.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE)
This is a representative protocol for a reversed-phase SPE cleanup of Caspofungin from plasma. The specific sorbent (e.g., C8, C18, or polymeric) and volumes may require optimization.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the internal standard.
-
Acidify the sample by adding an equal volume of a weak acid (e.g., 4% phosphoric acid) to ensure Caspofungin is in its charged state for better retention on some sorbents. Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing (Interference Removal):
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
A second wash with a slightly stronger, non-eluting solvent (e.g., 1 mL of hexane) can be used to remove non-polar interferences like lipids.
-
-
Elution:
-
Elute Caspofungin from the cartridge using 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, possibly with a small amount of acid or base like formic acid or ammonium (B1175870) hydroxide (B78521) to facilitate elution).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100-200 µL of the initial mobile phase.
-
-
Analysis:
-
Inject the final sample into the LC-MS/MS system.
-
Visualizing Method Selection
The choice of sample preparation is a balance between cleanup efficiency and method complexity.
References
- 1. Development and validation of a UPLC-MS/MS method for simultaneous quantification of polymyxins and caspofungin in human plasma for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a liquid chromatography/tandem mass spectrometry method for determination of caspofungin in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. An on-line solid phase extraction procedure for the routine quantification of caspofungin by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for Caspofungin-d4 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caspofungin-d4 analysis via mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in mass spectrometry?
This compound is a deuterated form of Caspofungin, an echinocandin antifungal agent. In mass spectrometry-based bioanalysis, it serves as an ideal internal standard (IS) for the quantification of Caspofungin in various biological matrices.[1] The use of a stable isotope-labeled internal standard like this compound helps to correct for variability in sample preparation and instrument response, leading to more accurate and precise measurements.
Q2: What are the typical precursor and product ions for Caspofungin and its d4-labeled internal standard in LC-MS/MS analysis?
Caspofungin is known to form a doubly charged precursor ion [M+2H]²⁺ in positive electrospray ionization mode. The specific mass-to-charge ratios (m/z) for precursor and product ions can vary slightly between instruments, but published methods provide a solid starting point.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Caspofungin | 547.3 | 137.1 | [2][3] |
| Caspofungin | 547.6 | 538.7 | [4][5][6] |
| This compound (IS) | 547.8 | 62.2 | [2][3] |
Note: The d4 label in this compound results in a mass shift. The exact m/z of the precursor and product ions for this compound should be determined by direct infusion and optimization on your specific mass spectrometer. The transitions for the unlabeled Caspofungin provide a strong indication of the expected fragmentation pattern.
Q3: What are some common challenges encountered when developing an LC-MS/MS method for Caspofungin?
Researchers may face several challenges, including:
-
Adsorption: Caspofungin is known to adsorb to plastic and glass surfaces, which can lead to low recovery and poor reproducibility.[2][3][7]
-
Matrix Effects: Biological samples can contain endogenous components that suppress or enhance the ionization of Caspofungin and its internal standard, affecting accuracy.
-
Stability: Caspofungin may degrade under certain storage conditions. It is stable in aqueous solutions for up to 60 days at -80°C and for 3 days at 2-8°C.[7][8]
-
Low Volume Samples: Clinical samples, such as aqueous humor, can be of very small volume, requiring highly sensitive methods with minimal sample preparation.[7]
Troubleshooting Guides
Issue 1: Low or No Signal Intensity
| Possible Cause | Troubleshooting Step |
| Incorrect MS Parameters | Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions, as well as collision energy and other tuning parameters. |
| Sample Adsorption | To prevent nonspecific adsorption, prepare stock solutions and perform sample dilutions in plasma or with a simple pretreatment of adding an equal volume of acetonitrile (B52724).[2][3][7] Silanizing glassware can also minimize adsorption.[9] |
| Sample Degradation | Ensure that samples are stored appropriately. Caspofungin stock solutions are stable for at least two months when stored at -80°C.[7][8] |
| Inefficient Ionization | Optimize electrospray ionization (ESI) source parameters, including spray voltage, capillary temperature, and gas flows.[2] For Caspofungin, a positive ESI mode is typically used.[2][3] |
| Suboptimal Mobile Phase pH | The addition of a modifier like formic acid (typically 0.1%) to the mobile phase can improve ionization efficiency.[4] |
Troubleshooting Workflow for Low Signal Intensity
Caption: A decision tree for troubleshooting low signal intensity.
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column | Use a column with appropriate chemistry (e.g., C8 or Hypersil GOLD aQ) that minimizes secondary interactions.[2][3][4] Ensure the mobile phase pH is suitable to maintain a consistent ionization state of the analyte. |
| Column Overload | Dilute the sample to ensure the injected amount is within the linear range of the assay. |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly connected. |
Issue 3: High Background or Matrix Effects
| Possible Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | Employ a more rigorous sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) if simple protein precipitation is insufficient. However, simple protein precipitation with acetonitrile has been shown to be effective.[2][3][10] |
| Co-eluting Interferences | Adjust the chromatographic gradient to better separate this compound from interfering matrix components. |
| Contaminated System | Flush the LC system and mass spectrometer with appropriate cleaning solutions. |
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation
This protocol is adapted from methods for analyzing Caspofungin in plasma and dried blood spots.[2][3][4][10]
-
Sample Collection: Collect biological samples (e.g., plasma, whole blood) using appropriate anticoagulants.
-
Internal Standard Spiking: To 100 µL of sample, add a pre-determined amount of this compound working solution.
-
Protein Precipitation: Add 200-400 µL of cold acetonitrile (or a 1:1 mixture of methanol/acetonitrile) to the sample.[4][10]
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Injection: Inject an aliquot (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[4]
General Workflow for this compound Analysis
Caption: A typical workflow for quantitative analysis of Caspofungin.
Quantitative Data Summary
The following tables summarize typical parameters used in published LC-MS/MS methods for Caspofungin analysis. These should be used as a starting point for method development.
Table 1: LC Parameters
| Parameter | Example 1 | Example 2 |
| LC Column | Hypersil GOLD aQ (100x2.1 mm, 1.9 µm)[4] | C8 (2.1x30 mm)[2][3] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] | Not specified |
| Mobile Phase B | Methanol[4] | Not specified |
| Flow Rate | 0.3 mL/min[4] | Not specified |
| Gradient | 20% B for 1 min, to 90% B in 1 min, hold for 4.5 min[4] | Not specified |
| Run Time | 8 min[4][5] | 15 min[2][3] |
Table 2: MS Parameters
| Parameter | Example 1 | Example 2 |
| Ionization Mode | Positive Electrospray (ESI)[2][3][4] | Positive Electrospray (ESI)[7] |
| Monitored Transition | m/z 547.6 → 538.7[4][5] | m/z 547.5 [M+2H]²⁺ (SIM mode)[7] |
| Collision Energy (CE) | 10 V[4] | Not Applicable (SIM) |
| Tube Lens Voltage | 142 V[4] | Not specified |
| Capillary Temperature | Not specified | 350 °C[2] |
| Spray Voltage | Not specified | 4 kV[2] |
| Sheath Gas Flow | Not specified | 40 arbitrary units[2] |
| Auxiliary Gas Flow | Not specified | 20 arbitrary units[2] |
Role of an Internal Standard
Caption: How an internal standard corrects for experimental variability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Development and validation of a liquid chromatography/tandem mass spectrometry method for determination of caspofungin in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and Sensitive Liquid Chromatography/Mass Spectrometry Assay for Caspofungin in Human Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. addi.ehu.es [addi.ehu.es]
- 10. lcms.cz [lcms.cz]
Technical Support Center: Caspofungin-d4 Stability in Reconstituted Solutions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of reconstituted Caspofungin-d4 solutions.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute this compound powder?
A1: To reconstitute the lyophilized powder, bring the vial to room temperature. Aseptically add 10.5 mL of a compatible solvent such as Sterile Water for Injection, 0.9% Sodium Chloride Injection, or Bacteriostatic Water for Injection.[1][2] Gently mix until the powder is completely dissolved and the solution is clear.[3][4] The final concentration in the vial will be 5.2 mg/mL for a 50 mg vial or 7.2 mg/mL for a 70 mg vial.[3][5]
Q2: What solvents should I avoid for reconstitution and dilution?
A2: Do not use any diluents containing glucose, as Caspofungin is not stable in these solutions.[2][4][5]
Q3: How long is the reconstituted this compound solution stable in the vial?
A3: The reconstituted solution in the vial may be stored for up to 24 hours at or below 25°C (77°F).[3][4][5] One source suggests a shorter stability of up to 1 hour at ≤25°C (≤77°F) before further dilution.[1][2]
Q4: What are the recommended storage conditions for diluted this compound infusion solutions?
A4: The final diluted infusion solution is stable for up to 24 hours if stored at or below 25°C (77°F) or for up to 48 hours if refrigerated at 2°C to 8°C (36°F to 46°F).[1][3][4]
Q5: What are the known degradation pathways for Caspofungin?
A5: Caspofungin is susceptible to hydrolysis and oxidation, especially in aqueous solutions.[] It can also undergo spontaneous chemical degradation to an open-ring peptide compound.[7][8] High temperatures can also lead to thermal degradation.[]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or precipitated solution after reconstitution | Incomplete dissolution, use of an incompatible diluent, or degradation. | Do not use the solution.[1][3] Ensure the vial has reached room temperature before reconstitution and that a compatible diluent was used. Mix gently and thoroughly until the solution is clear.[3][4] |
| Discoloration of the reconstituted solution | Potential chemical degradation. | Visually inspect the solution for any discoloration.[3][4][5] If discoloration is observed, do not use the solution and prepare a fresh one. |
| Suspected loss of potency in stored solutions | Exceeding recommended storage times or temperatures, or exposure to light. | Adhere strictly to the recommended storage conditions and durations. If loss of potency is suspected, it is advisable to prepare a fresh solution. For long-term studies, perform analytical testing (e.g., HPLC) to confirm concentration. |
Stability Data for Reconstituted Caspofungin
The following tables summarize the stability of reconstituted Caspofungin under various conditions.
Table 1: Stability of Reconstituted Caspofungin in Vial
| Storage Temperature | Duration | Concentration | Reference |
| ≤ 25°C (≤ 77°F) | Up to 24 hours | 5.2 mg/mL or 7.2 mg/mL | [3][4][5] |
| ≤ 25°C (≤ 77°F) | Up to 1 hour | Not specified | [1][2] |
Table 2: Stability of Diluted Caspofungin Infusion Solution
| Storage Temperature | Duration | Concentration | Diluent | Reference |
| ≤ 25°C (≤ 77°F) | Up to 24 hours | Not to exceed 0.5 mg/mL | 0.9%, 0.45%, or 0.225% Sodium Chloride Injection, or Lactated Ringer's Injection | [1][3][4] |
| 2°C to 8°C (36°F to 46°F) | Up to 48 hours | Not to exceed 0.5 mg/mL | 0.9%, 0.45%, or 0.225% Sodium Chloride Injection, or Lactated Ringer's Injection | [1][3][4] |
| 5°C ± 3°C | Up to 14 days | 0.2, 0.28, and 0.5 mg/mL | 0.9% Sodium Chloride Injection | [9][10] |
| Room Temperature | Up to 60 hours | 0.2, 0.28, and 0.5 mg/mL | 0.9% Sodium Chloride Injection | [9][10] |
| 2°C to 8°C | Up to 4 weeks | 50 mg/100 mL | 0.9% Sodium Chloride | [10][11] |
Experimental Protocols
Representative Protocol for Stability Assessment of Reconstituted Caspofungin
This protocol outlines a general procedure for evaluating the stability of reconstituted Caspofungin solutions.
-
Reconstitution:
-
Allow the lyophilized Caspofungin vial to equilibrate to room temperature.
-
Aseptically add a precise volume (e.g., 10.5 mL) of a suitable diluent (e.g., 0.9% Sodium Chloride Injection) to the vial.
-
Gently swirl the vial until the contents are completely dissolved.
-
-
Storage:
-
Aliquots of the reconstituted solution are stored under controlled temperature conditions (e.g., refrigerated at 2-8°C and at room temperature).
-
Samples are withdrawn for analysis at predetermined time points (e.g., 0, 12, 24, 48 hours, and longer for extended studies).
-
-
Sample Preparation for Analysis:
-
Dilute the stored samples with an appropriate mobile phase to a final concentration suitable for the analytical method.
-
-
Analytical Method (HPLC):
-
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is used to determine the concentration of Caspofungin and to detect any degradation products.[9][10]
-
Example HPLC Parameters:
-
Column: YMC hydrosphere C18 (150 × 4.6 mm, 3 µm) or equivalent.[]
-
Mobile Phase: A gradient of mobile phase A (e.g., aqueous buffer) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/minute.[]
-
Injection Volume: 10 µL.[]
-
Column Temperature: 30°C.[]
-
Detection: UV spectrophotometry at an appropriate wavelength.
-
-
-
Data Analysis:
-
The concentration of Caspofungin in each sample is calculated based on a standard curve.
-
The percentage of the initial concentration remaining at each time point is determined.
-
The formation of any degradation products is monitored.
-
Visualizations
Caption: Workflow for assessing the stability of reconstituted this compound.
References
- 1. globalrph.com [globalrph.com]
- 2. drugs.com [drugs.com]
- 3. medsafe.govt.nz [medsafe.govt.nz]
- 4. medicines.org.uk [medicines.org.uk]
- 5. medicines.org.uk [medicines.org.uk]
- 7. Caspofungin - Wikipedia [en.wikipedia.org]
- 8. Caspofungin | C52H88N10O15 | CID 16119814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Stability and compatibility of reconstituted caspofungin in select elastomeric infusion devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ingentaconnect.com [ingentaconnect.com]
Technical Support Center: Caspofungin Sample Collection and Stability
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caspofungin. Proper sample collection and handling are critical for obtaining accurate and reproducible data in experimental and clinical settings.
Troubleshooting Guide
This section addresses specific issues that may arise during the collection and analysis of samples containing Caspofungin.
| Issue | Potential Cause | Recommended Action |
| Low or undetectable Caspofungin concentration | Degradation due to improper storage temperature. Caspofungin is sensitive to heat.[1] | Immediately after collection, place blood samples on ice and process them to plasma as soon as possible.[2] Plasma samples should be stored at -70°C or -80°C for long-term stability.[1][3] |
| Adsorption to collection tubes or labware. Peptides like Caspofungin can adsorb to glass and plastic surfaces. | To minimize adsorption, it is recommended to prepare stock solutions in plasma.[4] When possible, use low-protein-binding tubes for sample collection and storage. | |
| Insufficient sample volume for analysis. Some analytical methods require a minimum sample volume for accurate quantification. | The plasma assay can be modified to accommodate smaller sample volumes, for instance, using 0.5 ml of plasma.[3] | |
| High variability in Caspofungin concentrations between samples from the same patient/animal | Inconsistent timing of sample collection. Caspofungin has a multi-phase pharmacokinetic profile.[5] | Standardize the timing of blood draws in relation to the drug administration time to ensure consistency. For trough concentration measurements (Cmin), samples should be collected just before the next dose. |
| Pre-analytical processing inconsistencies. Delays in centrifugation or variations in centrifugation speed and temperature can affect plasma quality. | Centrifuge blood samples at a controlled temperature (e.g., 4°C) promptly after collection.[6] A common protocol involves centrifugation at 2,000 x g for 10 minutes.[7] | |
| Patient-specific factors. Body weight and serum albumin levels can influence Caspofungin plasma concentrations.[8] | Record relevant patient data, such as body weight and albumin levels, as these can be important covariates in pharmacokinetic analyses.[7][8] | |
| Unexpected peaks or interference in chromatogram | Presence of metabolites. Caspofungin is metabolized in the liver, and its metabolites can be present in plasma.[9] | Utilize a validated, specific analytical method, such as LC-MS/MS, that can distinguish between the parent drug and its metabolites. |
| Matrix effects from hemolyzed or lipemic samples. Hemolysis releases intracellular components, and high lipid levels can interfere with analytical methods. | Visually inspect samples for hemolysis and lipemia. While specific data on their effect on Caspofungin analysis is limited, it is best practice to use clear, non-hemolyzed plasma. If samples are lipemic, high-speed centrifugation may help to clarify them. | |
| Co-administered drugs. Concomitant medications could potentially interfere with the assay. | Document all co-administered drugs. A robust analytical method should be validated for specificity and potential interference from other compounds.[4] |
Frequently Asked Questions (FAQs)
Sample Collection and Handling
Q1: What is the recommended anticoagulant for blood sample collection for Caspofungin analysis?
A1: While direct comparative studies are limited, published pharmacokinetic studies have successfully used both lithium heparin and EDTA as anticoagulants.[2][6][10] It is crucial to be consistent with the choice of anticoagulant throughout a study.
Q2: What is the correct procedure for processing blood samples after collection?
A2: Blood samples should be collected and immediately placed on ice to minimize degradation.[2] Plasma should be separated by centrifugation, for example at 2,000 x g for 10 minutes at 4°C.[7] The resulting plasma should then be transferred to appropriately labeled tubes and stored at -70°C or -80°C until analysis.[1][3][10]
Q3: Can I use serum instead of plasma for Caspofungin measurement?
A3: The majority of published literature on Caspofungin pharmacokinetics specifies the use of plasma .[2][3][4][5][6][7][8][10][11] Using plasma is generally preferred for drug concentration monitoring to avoid potential analyte changes during the clotting process. Consistency in using either plasma or serum is critical if a direct comparison is not possible.
Caspofungin Stability
Q4: How stable is Caspofungin in plasma at different temperatures?
A4: Caspofungin stability is highly dependent on temperature. For long-term storage, plasma samples should be kept at -70°C or -80°C, where it has been shown to be stable for extended periods.[1][3] Reconstituted solutions for infusion are stable for shorter durations and at refrigerated temperatures (2-8°C).[12]
Q5: How long can I store plasma samples before analysis?
A5: At -80°C, Caspofungin in dried blood spots has been found to be stable for at least 30 days.[11] Aqueous stock solutions are stable for at least two months at -70°C.[1] For plasma samples, it is recommended to analyze them as soon as possible, but storage at -80°C should ensure stability for several months.
Data on Caspofungin Stability
The following tables summarize quantitative data on Caspofungin stability from various studies.
Table 1: Stability of Caspofungin in Infusion Solutions
| Concentration | Storage Temperature | Duration | Remaining Concentration | Reference |
| 50 mg/100 mL in 0.9% NaCl | 2-8 °C | 4 weeks | >90% | [12] |
| 0.2, 0.28, and 0.5 mg/mL | 5°C ± 3°C | 14 days | ≥90% | |
| 0.2, 0.28, and 0.5 mg/mL | Room Temperature | 60 hours | ≥90% | |
| 0.5% in eye drops | 4.0 ± 1.0°C | 28 days | Stable (≥90%) | |
| 0.5% in eye drops | 25.0 ± 1.0°C | 3 days | Stable (≥90%) |
Table 2: Stability of Caspofungin in Stock Solutions and Biological Matrices
| Matrix | Concentration | Storage Temperature | Duration | Stability | Reference |
| Aqueous Stock Solution | 1 mg/mL | -70 °C | At least 2 months | No significant changes | [1] |
| Aqueous QC Solution | 0.5 mg/mL | 2-8 °C | 58 days | Chemically stable | [1] |
| Dried Blood Spots | 0.2 - 20 µg/mL | Room Temperature | 24 hours | Stable | [11] |
| Dried Blood Spots | 0.2 - 20 µg/mL | -80 °C | 30 days | Stable | [11] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for Pharmacokinetic Studies
This protocol is a generalized procedure based on methodologies cited in multiple pharmacokinetic studies.[6][7][10]
-
Sample Collection:
-
Draw whole blood into tubes containing an anticoagulant (e.g., lithium heparin or EDTA).
-
Immediately after collection, gently invert the tube several times to ensure proper mixing with the anticoagulant.
-
Place the blood sample on ice.
-
-
Plasma Separation:
-
Within one hour of collection, centrifuge the blood sample at 2,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
-
Storage:
-
Transfer the plasma into a clean, labeled polypropylene (B1209903) tube.
-
Store the plasma sample at -80°C until analysis.
-
Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis
This protocol outlines a common protein precipitation method for preparing plasma samples for Caspofungin quantification.[4]
-
Thawing:
-
Thaw frozen plasma samples on ice.
-
-
Protein Precipitation:
-
To 100 µL of plasma, add a precipitating agent such as acetonitrile, often containing an internal standard.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
-
Centrifugation:
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or vial for analysis.
-
Depending on the method, the supernatant may be diluted further before injection into the LC-MS/MS system.
-
Visualizations
Caption: Workflow for Caspofungin sample collection, processing, and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment and Development of the Antifungal Agent Caspofungin for Aerosolized Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disposition of Caspofungin: Role of Distribution in Determining Pharmacokinetics in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single- and Multiple-Dose Pharmacokinetics of Caspofungin in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics/Pharmacodynamics of Caspofungin in Plasma and Peritoneal Fluid of Liver Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Factors influencing caspofungin plasma concentrations in patients of a surgical intensive care unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Population pharmacokinetics of caspofungin in critically ill patients receiving extracorporeal membrane oxygenation—an ASAP ECMO study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Caspofungin infusion solutions (50 mg/100 mL): chemical stability and antifungal activity against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression in Caspofungin LC-MS/MS assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in Caspofungin LC-MS/MS assays.
Troubleshooting Guides
This section addresses specific issues that can arise during the analysis of Caspofungin, leading to ion suppression and inaccurate quantification.
Issue 1: Low Analyte Response or Poor Sensitivity
Question: My Caspofungin signal is significantly lower than expected, or I'm struggling to achieve the desired lower limit of quantification (LLOQ). What are the likely causes and how can I troubleshoot this?
Answer:
Low signal intensity for Caspofungin is a common problem often linked to ion suppression from matrix components. Here’s a step-by-step troubleshooting approach:
-
Evaluate Your Sample Preparation: The most significant source of ion suppression is co-eluting endogenous matrix components like phospholipids (B1166683) and proteins.[1][2][3]
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing all interfering matrix components.[2] If you are using a simple protein precipitation method (e.g., with acetonitrile (B52724) or methanol), consider more selective techniques.[4][5][6]
-
Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract by selectively binding Caspofungin and washing away interfering compounds.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective at separating Caspofungin from matrix components based on differential solubility.
-
-
Optimize Chromatographic Separation: Ensure that Caspofungin is chromatographically separated from the regions of major ion suppression.
-
Retention Time: Phospholipids, a major cause of ion suppression, often elute in the middle of a typical reversed-phase gradient.[1] Adjust your gradient to shift the elution of Caspofungin away from these zones.
-
Column Choice: Consider using a column with a different selectivity or a smaller particle size (e.g., UPLC) to improve peak resolution and separation from matrix components.[7]
-
-
Check for Non-Specific Adsorption: Caspofungin is known to adsorb to glass and plastic surfaces, which can lead to significant signal loss before the sample is even injected.[5][8]
-
Prepare stock solutions and process samples in plasma or a similar biological matrix to minimize this effect.[5]
-
Using polypropylene (B1209903) tubes can also help mitigate adsorption.
-
-
Assess Matrix Effects: To confirm if ion suppression is the culprit, perform a post-extraction addition experiment.
-
Compare the peak area of Caspofungin in a neat solution to the peak area of Caspofungin spiked into a blank, extracted matrix sample. A significantly lower peak area in the matrix sample confirms ion suppression.[2]
-
Issue 2: Poor Reproducibility and High Variability in Results
Question: I'm observing significant variability in my Caspofungin peak areas between injections of the same sample or across different samples. What could be causing this?
Answer:
Inconsistent results are often a symptom of variable ion suppression due to differences in the sample matrix between individuals or even between samples from the same individual over time.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for variable matrix effects is to use a SIL-IS for Caspofungin. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction during data processing.[3]
-
Standardize Sample Collection and Handling: Ensure that all samples are collected, processed, and stored under identical conditions. Variations in sample quality can lead to differences in the matrix composition.
-
Improve Sample Cleanup: As with low sensitivity, a more rigorous sample preparation method like SPE or LLE will result in a cleaner extract with less matrix variability, leading to improved reproducibility.[2][3]
-
Dilute the Sample: If permitted by the required sensitivity of the assay, diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on Caspofungin ionization.[2]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in Caspofungin LC-MS/MS assays?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the biological sample (e.g., plasma, blood) interfere with the ionization of the target analyte, in this case, Caspofungin, in the mass spectrometer's ion source.[2][3][9] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in quantification.[2] Caspofungin is often analyzed from complex biological matrices, making it susceptible to this phenomenon.
Q2: What are the primary sources of ion suppression in biological samples?
A2: The main culprits for ion suppression in biological matrices are endogenous components that are present at high concentrations, such as:
-
Phospholipids: Abundant in plasma and blood, these are a well-known cause of ion suppression in reversed-phase chromatography.[1]
-
Proteins and Peptides: Remnants from incomplete protein precipitation can interfere with ionization.[1]
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection or preparation can suppress the analyte signal.[2]
Q3: How can I proactively minimize ion suppression during method development for a Caspofungin assay?
A3:
-
Thorough Sample Cleanup: Invest time in developing a robust sample preparation method. While protein precipitation is fast, SPE or LLE often provide a cleaner sample, which is crucial for minimizing matrix effects.[2][3]
-
Chromatographic Optimization: Develop a chromatographic method that separates Caspofungin from the bulk of the matrix components. This can be achieved by adjusting the gradient, mobile phase composition, and column chemistry.[3]
-
Use of a Stable Isotope-Labeled Internal Standard: Incorporating a SIL-IS from the beginning of your method development will help to ensure accurate quantification, even in the presence of some ion suppression.[3]
-
Matrix Effect Evaluation: Systematically evaluate the matrix effect using different lots of blank biological matrix to ensure the method is rugged and reliable.
Q4: Can the choice of ionization source affect ion suppression for Caspofungin?
A4: Yes, the choice of ionization source can have an impact. Electrospray ionization (ESI) is commonly used for Caspofungin and is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI) because of the competition for charge and space on the ESI droplets.[2][10] However, the choice of ionization technique is also dependent on the analyte's chemical properties. For Caspofungin, which is a large, polar molecule, ESI is typically the more appropriate choice. Optimizing ESI source parameters can help mitigate some suppression.
Quantitative Data Summary
The following tables summarize quantitative data from published methods, highlighting the impact of different sample preparation techniques on recovery and matrix effects for Caspofungin.
Table 1: Comparison of Sample Preparation Methods and Matrix Effects
| Sample Preparation Method | Matrix | Recovery of Caspofungin (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | Plasma | 90 ± 3 | Not explicitly quantified, but no interference observed from 33 concomitant drugs. | [5] |
| Protein Precipitation (Methanol/Acetonitrile) | Serum | 69 - 135 | 39 - 119 | [4] |
| Protein Precipitation (Acetonitrile after 50% Methanol Extraction) | Dried Blood Spots | 62.64 - 76.69 | 86.90 - 89.57 | [11] |
| Protein Precipitation (Acetonitrile) | Plasma | 80.1 - 107 (Analytical Recovery) | Variability < 9.2% | [6] |
Note: Matrix Effect (%) is often calculated by comparing the response in a post-extraction spiked sample to a neat solution. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Protein Precipitation for Caspofungin in Plasma
This protocol is a common and simple method for sample preparation.
Materials:
-
Plasma sample
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
The supernatant may be further diluted before injection if necessary.[5]
Protocol 2: General Workflow for Solid-Phase Extraction (SPE)
This protocol outlines a general workflow that can be adapted for Caspofungin by selecting an appropriate SPE sorbent (e.g., a mixed-mode or polymer-based sorbent).
Materials:
-
Plasma sample
-
SPE cartridge
-
Internal Standard (IS) solution
-
Pre-treatment solution (e.g., acid or buffer to adjust pH)
-
Wash solution(s)
-
Elution solution
-
SPE manifold
Procedure:
-
Sample Pre-treatment: Dilute the plasma sample with the pre-treatment solution and add the internal standard.
-
Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge.
-
Equilibration: Pass an equilibration solvent (e.g., water or buffer) through the cartridge.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Pass one or more wash solutions through the cartridge to remove interfering matrix components.
-
Elution: Elute Caspofungin from the cartridge using an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
Visualizations
Caption: Mechanism of Ion Suppression in LC-MS/MS.
Caption: Troubleshooting Workflow for Ion Suppression.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. lcms.cz [lcms.cz]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. Multiplex Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification in Human Plasma of Fluconazole, Itraconazole, Hydroxyitraconazole, Posaconazole, Voriconazole, Voriconazole-N-Oxide, Anidulafungin, and Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Rapid and Sensitive Liquid Chromatography/Mass Spectrometry Assay for Caspofungin in Human Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. providiongroup.com [providiongroup.com]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Long-term storage and stability of Caspofungin-d4 solid
This technical support center provides guidance on the long-term storage, stability, and handling of Caspofungin-d4 solid for research and development purposes.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with solid this compound.
| Issue | Potential Cause | Recommended Action |
| Reduced Solubility or Incomplete Dissolution | Degradation of the compound due to improper storage (exposure to moisture or high temperatures). The primary degradation route for Caspofungin is hydrolysis.[1] | 1. Ensure the recommended storage conditions (-20°C) have been maintained. 2. Attempt to dissolve the solid in a different recommended solvent (e.g., DMSO, ethanol (B145695), or dimethyl formamide).[2] 3. If solubility issues persist, the product's integrity may be compromised. It is advisable to use a fresh vial. |
| Unexpected Experimental Results or Loss of Activity | The compound may have degraded, leading to a lower concentration of the active molecule. | 1. Verify the storage conditions and handling procedures. 2. Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) to check for degradation products.[3][4][5] 3. Compare the results with a new lot of this compound if available. |
| Visible Changes in the Solid (e.g., color change, clumping) | Absorption of moisture, which can accelerate hydrolytic degradation. | 1. Do not use the product if significant visual changes are observed. 2. Always store the solid under an inert atmosphere and ensure the vial is tightly sealed. 3. Allow the vial to equilibrate to room temperature before opening to prevent condensation. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended long-term storage conditions for solid this compound? A1: For long-term storage, this compound solid should be stored at -20°C.[2] Some data for the acetate (B1210297) salt of the unlabeled compound suggests storage at -70°C for optimal stability.
-
Q2: How should I handle the solid compound to minimize degradation? A2: To minimize degradation, it is crucial to prevent exposure to moisture. Caspofungin's primary degradation pathway is hydrolysis.[1] Always allow the vial to reach room temperature before opening to avoid condensation. It is also recommended to store the product under an inert atmosphere.
-
Q3: What is the shelf life of solid this compound? A3: When stored correctly at -20°C, this compound solid is stable for at least four years.[2]
Stability and Degradation
-
Q4: What are the signs of degradation of solid this compound? A4: Visual signs of degradation can include changes in color (from white/off-white to yellowish) or texture (clumping). However, degradation can occur without any visible changes. Reduced solubility and a loss of biological activity are also indicators of degradation.
-
Q5: How can I check the stability of my this compound solid? A5: The most reliable method to assess the stability is to perform a chemical analysis, such as High-Performance Liquid Chromatography (HPLC).[3][4][5] This will allow you to determine the purity of the compound and identify any degradation products.
Solubility
-
Q6: In which solvents is this compound solid soluble? A6: Caspofungin acetate is soluble in organic solvents such as ethanol (~20 mg/ml), DMSO (~25 mg/ml), and dimethyl formamide (B127407) (DMF) (~20 mg/ml).[2] For aqueous solutions, it is sparingly soluble in water and PBS (pH 7.2) at approximately 3 mg/ml.[2] It is not recommended to store aqueous solutions for more than one day.[2]
-
Q7: I am having trouble dissolving the solid after long-term storage. What should I do? A7: Difficulty in dissolving the solid can be a sign of degradation. First, ensure you are using an appropriate solvent and concentration. If the issue persists, it is recommended to use a fresh vial of the compound.
Experimental Protocols
Protocol: Stability Assessment of Solid this compound via HPLC
This protocol outlines a general procedure to assess the stability of solid this compound.
-
Sample Preparation:
-
Carefully weigh a precise amount of this compound solid that has been stored long-term.
-
Prepare a stock solution by dissolving the solid in a suitable organic solvent (e.g., DMSO) to a known concentration.
-
Prepare a control sample using a fresh, unopened vial of this compound solid, following the same preparation steps.
-
-
HPLC Analysis:
-
Use a validated reverse-phase HPLC (RP-HPLC) method.
-
The mobile phase can consist of a mixture of a buffered aqueous solution (e.g., 0.02 M phosphoric acid buffer, pH 3.5) and organic solvents like acetonitrile (B52724) and 2-propanol.[5]
-
Set the detection wavelength to 210 nm.[5]
-
Inject both the test and control samples into the HPLC system.
-
-
Data Analysis:
-
Compare the chromatograms of the test and control samples.
-
Look for the appearance of new peaks or a decrease in the area of the main this compound peak in the test sample compared to the control.
-
Quantify the purity of the stored sample by calculating the peak area of this compound as a percentage of the total peak area. A purity of ≥90% is generally considered acceptable.[4][6][7]
-
Visualizations
Caption: Troubleshooting workflow for suspected this compound solid instability.
References
- 1. Assessment and Development of the Antifungal Agent Caspofungin for Aerosolized Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Caspofungin infusion solutions (50 mg/100 mL): chemical stability and antifungal activity against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijapbjournal.com [ijapbjournal.com]
- 6. Stability and compatibility of reconstituted caspofungin in select elastomeric infusion devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. International Journal of Pharmaceutical Compounding [ijpc.com]
Validation & Comparative
The Gold Standard in Caspofungin Bioanalysis: A Comparative Guide to Analytical Method Validation Using Caspofungin-d4
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antifungal agent Caspofungin, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of an analytical method for Caspofungin quantification, highlighting the distinct advantages of employing a stable isotope-labeled internal standard, Caspofungin-d4, over other alternatives.
The use of a deuterated analog like this compound as an internal standard is considered the gold standard in quantitative mass spectrometry. Its chemical and physical properties are nearly identical to the analyte, Caspofungin, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response effectively compensate for matrix effects and variations in instrument performance, leading to superior accuracy and precision in the analytical results.
Performance Comparison: this compound vs. Alternative Internal Standards
The following tables summarize the validation parameters for a representative LC-MS/MS method for the determination of Caspofungin in human plasma, and contrasts this with the expected performance when using this compound as the internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Method with Non-Isotopic IS | Expected Performance with this compound IS |
| Linearity Range | 0.04 to 20 µg/mL[1] | 0.04 to 20 µg/mL or wider |
| Correlation Coefficient (r²) | > 0.99[2] | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.04 µg/mL[1] | Potentially lower due to reduced noise and interference |
| Limit of Detection (LOD) | 0.01 mg/liter[3] | Potentially lower |
Table 2: Accuracy and Precision
| Parameter | Method with Non-Isotopic IS | Expected Performance with this compound IS |
| Intra-day Accuracy | 96.1 ± 2.2%[1] | Consistently within ± 5% of nominal values |
| Inter-day Accuracy | 102.5 ± 2.4%[1] | Consistently within ± 5% of nominal values |
| Intra-day Precision (%CV) | 7.9 ± 3.2%[1] | < 5% |
| Inter-day Precision (%CV) | 6.3 ± 1.8%[1] | < 5% |
Table 3: Recovery and Matrix Effect
| Parameter | Method with Non-Isotopic IS | Expected Performance with this compound IS |
| Mean Recovery | ~90%[1] | Similar high recovery, but less variability |
| Matrix Effect | Potential for ion suppression or enhancement | Significantly minimized due to co-elution and similar ionization |
Experimental Protocols
Representative LC-MS/MS Method for Caspofungin using a Non-Isotopic Internal Standard
This protocol is based on established methods for the quantification of Caspofungin in biological matrices.
1. Sample Preparation:
-
To 100 µL of plasma sample, add the internal standard solution.
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the samples.
-
Collect the supernatant for analysis.
2. LC-MS/MS Conditions:
-
LC System: A standard high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 2.1 x 30 mm)[1].
-
Mobile Phase: A gradient of mobile phases, such as 0.1% formic acid in water and methanol[4].
-
Flow Rate: A typical flow rate for such a column.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transitions: Specific precursor and product ion transitions for Caspofungin and the internal standard are monitored[1].
The this compound Advantage: A Theoretical Workflow
The integration of this compound into the analytical workflow would follow a similar sample preparation and analysis protocol. The key difference lies in the properties of the internal standard itself, which provides a more robust and reliable quantification.
Caption: Workflow for Caspofungin analysis with this compound.
Logical Relationship: Why this compound is Superior
The fundamental principle behind the superiority of a stable isotope-labeled internal standard is the concept of isotope dilution mass spectrometry.
Caption: The principle of using a stable isotope-labeled internal standard.
References
- 1. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. Development and validation of a UPLC-MS/MS method for simultaneous quantification of polymyxins and caspofungin in human plasma for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Comparative Guide to Caspofungin Quantification: Linearity, Accuracy, and Precision
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of caspofungin, a critical antifungal agent. We delve into the linearity, accuracy, and precision of three commonly employed techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Microbiological Assays. This objective analysis is supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.
Performance Comparison of Caspofungin Quantification Methods
The choice of a quantification method for caspofungin depends on the specific requirements of the study, such as the required sensitivity, the sample matrix, and the available instrumentation. The following tables summarize the key performance characteristics of HPLC-UV, LC-MS/MS, and microbiological assays based on published validation data.
| Parameter | HPLC-UV | LC-MS/MS | Microbiological Assay |
| Linearity (r²) | >0.99[1] | >0.99[2] | ~0.9965[3][4][5] |
| Linear Range | 1.0 to 20 µg/mL[1] | 0.2 to 20 µg/mL[2] | 2.5 to 16 µg/mL[3][4][5] |
| Accuracy (% Recovery) | -4.7 to 4.8% (bias)[1] | 92.00% to 110.13%[2] | 95.01% to 102.46%[3][4][5] |
| Intra-day Precision (% RSD) | 1.6 to 5.9%[1] | <15%[2] | Not explicitly stated |
| Inter-day Precision (% RSD) | Within acceptable range[1] | <15%[2] | 2.54% (intermediate precision)[3][4][5] |
| Lower Limit of Quantification (LLOQ) | 1.0 µg/mL[1] | 0.2 µg/mL[2] | Not explicitly stated |
Table 1: Comparison of Linearity, Accuracy, and Precision for Caspofungin Quantification Methods.
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
Caspofungin is a member of the echinocandin class of antifungal drugs. Its mechanism of action involves the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[6][7] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall that is absent in mammalian cells, providing a high degree of selective toxicity.[6][8] By inhibiting this enzyme, caspofungin disrupts the integrity of the fungal cell wall, leading to cell lysis and death.[6]
Caspofungin's mechanism of action.
Experimental Workflows
The following diagram illustrates a typical experimental workflow for the quantification of caspofungin in a biological matrix using a chromatographic method like HPLC or LC-MS/MS.
Typical workflow for caspofungin quantification.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a balance between performance and accessibility.
1. Sample Preparation (Liquid-Liquid Extraction): [1]
-
To 100 µL of plasma, add an internal standard (e.g., p-hydroxybenzoate ethyl ester).
-
Add 500 µL of acetonitrile (B52724) for protein precipitation.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions: [1]
-
Column: C18 column (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase: A mixture of 20 mM phosphate (B84403) buffer (pH 2.5) and acetonitrile (e.g., 65:35 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detector at 224 nm (excitation) and 304 nm (emission) for fluorescence detection of caspofungin, and 254 nm for a UV-active internal standard.[1]
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of caspofungin to the internal standard against the concentration of caspofungin standards.
-
Determine the concentration of caspofungin in the samples from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides the highest sensitivity and selectivity, making it ideal for samples with low concentrations of caspofungin.
1. Sample Preparation (Protein Precipitation): [2]
-
To 50 µL of the sample (e.g., dried blood spot extract or plasma), add 150 µL of acetonitrile containing an internal standard (e.g., roxithromycin).[2]
-
Vortex mix for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Inject a portion of the supernatant into the LC-MS/MS system.
2. Chromatographic and Mass Spectrometric Conditions: [2]
-
Column: A suitable C18 or equivalent column (e.g., Hypersil GOLD aQ, 100 × 2.1 mm, 1.9 µm).[2]
-
Mobile Phase: A gradient of 0.1% formic acid in water and methanol.[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Mass Spectrometry: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for caspofungin (e.g., m/z 547.6 → 538.7) and the internal standard.[2]
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of caspofungin to the internal standard versus the concentration of the standards.
-
Calculate the concentration of caspofungin in the samples based on the regression equation of the calibration curve.
Microbiological Assay (Agar Diffusion Method)
This method measures the biological activity of caspofungin and can be a cost-effective alternative.
1. Preparation of Media and Inoculum: [3][5]
-
Prepare a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar).
-
Prepare a standardized inoculum of a susceptible microorganism (e.g., Candida albicans).
-
Inoculate the molten agar with the microorganism and pour into petri dishes.
-
Create wells in the solidified agar.
-
Prepare a series of caspofungin standard solutions of known concentrations.
-
Prepare sample solutions to be tested.
-
Pipette a fixed volume of the standard and sample solutions into the wells.
-
Incubate the plates at a suitable temperature (e.g., 35°C) for a specified period (e.g., 18-24 hours).
-
Measure the diameter of the zones of inhibition around each well.
-
Construct a calibration curve by plotting the logarithm of the caspofungin concentration against the diameter of the inhibition zones.
-
Determine the concentration of caspofungin in the samples by interpolating their inhibition zone diameters on the calibration curve.
References
- 1. omicsonline.org [omicsonline.org]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 7. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
The Analytical Edge: Caspofungin-d4 as the Gold Standard for Echinocandin Analysis
A Comparative Guide to Internal Standards in Echinocandin Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of echinocandin antifungals—such as caspofungin, micafungin (B1204384), and anidulafungin (B1665494)—is paramount for pharmacokinetic studies, therapeutic drug monitoring, and the development of new antifungal therapies. The gold standard for such bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of an appropriate internal standard (IS) to ensure accuracy and precision. This guide provides an objective comparison between the deuterated internal standard, caspofungin-d4, and other alternatives, supported by available experimental data.
The Critical Role of Internal Standards in LC-MS/MS
Internal standards are essential in LC-MS/MS analysis to correct for variations that can occur during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is widely considered the most effective approach for achieving reliable quantitative data.
This compound: The Superior Choice
This compound, a deuterated form of caspofungin, is the preferred internal standard for the analysis of echinocandins. Its chemical and physical properties are nearly identical to the non-deuterated caspofungin, ensuring that it behaves similarly during sample processing and analysis. This co-elution and similar ionization response allow it to effectively compensate for matrix effects—the suppression or enhancement of the analyte signal by other components in the sample matrix.
Key Advantages of this compound:
-
Enhanced Accuracy and Precision: By closely tracking the analyte, this compound provides superior correction for variability, leading to more accurate and precise quantification.
-
Effective Matrix Effect Compensation: Deuterated standards are the most effective at mitigating the impact of matrix effects, a significant challenge in the analysis of complex biological samples like plasma.
-
Improved Method Robustness: The use of a deuterated internal standard contributes to the overall robustness and reliability of the analytical method.
Alternative Internal Standards: A Comparative Look
While this compound is the ideal choice, other compounds have been utilized as internal standards for echinocandin analysis. These alternatives generally fall into two categories: other echinocandin molecules or structurally similar compounds.
Echinocandins as Internal Standards
In some analytical methods, one echinocandin is used as the internal standard for the quantification of another. For example, micafungin has been used as an internal standard for the analysis of anidulafungin. While this approach can be acceptable, it is not without its limitations. Differences in the physicochemical properties between the analyte and the internal standard can lead to variations in extraction efficiency and chromatographic retention times, potentially compromising the accuracy of the results.
Structural Analogs as Internal Standards
Structurally similar compounds that are not echinocandins have also been employed. One such example is the use of aculeacin A, another cyclic lipopeptide, for the simultaneous analysis of anidulafungin and caspofungin. While this can be a viable option, particularly when a deuterated standard is unavailable, the structural differences can lead to dissimilar behavior during analysis compared to the analyte.
Quantitative Data Comparison
The following tables summarize the performance of different internal standards in the analysis of echinocandins based on published validation data.
Table 1: Performance of Aculeacin A as an Internal Standard for Anidulafungin and Caspofungin Analysis
| Analyte | Concentration (mg/L) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (Bias %) |
| Anidulafungin | 0.5 | 7.7 | 9.0 | -3.0 |
| 4.0 | 2.2 | 1.6 | 1.9 | |
| 8.0 | 2.5 | 3.5 | -0.3 | |
| Caspofungin | 0.1 | 5.8 | 6.2 | 1.8 |
| 1.0 | 3.4 | 4.1 | 0.5 | |
| 15.0 | 3.1 | 3.8 | -0.1 |
Data from van Wanrooy et al. (2014)[1][2]
Table 2: Performance of a Non-Deuterated Internal Standard for Simultaneous Echinocandin Analysis
| Analyte | Quality Control Level | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (% of Nominal) |
| Caspofungin | LLOQ | 11.8 | 12.8 | 98.8 - 102.1 |
| Low | 4.7 | 6.5 | 98.8 - 102.1 | |
| Medium | 7.3 | 7.0 | 98.8 - 102.1 | |
| High | 2.9 | 7.0 | 98.8 - 102.1 | |
| Anidulafungin | LLOQ | 11.2 | 8.9 | 91.4 - 99.4 |
| Low | 7.9 | 8.5 | 91.4 - 99.4 | |
| Medium | 5.4 | 6.3 | 91.4 - 99.4 | |
| High | 4.4 | 7.0 | 91.4 - 99.4 | |
| Micafungin | LLOQ | 15.0 | 10.3 | 96.9 - 103.6 |
| Low | 4.9 | 10.9 | 96.9 - 103.6 | |
| Medium | 5.4 | 8.6 | 96.9 - 103.6 | |
| High | 4.1 | 9.7 | 96.9 - 103.6 |
Data from Ventura et al.[3]
While the data presented for non-deuterated internal standards demonstrate acceptable performance according to regulatory guidelines, the use of a deuterated internal standard like this compound is expected to yield even lower variability (i.e., lower %CV) and higher accuracy due to its superior ability to compensate for matrix effects.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summaries of the experimental protocols used in the cited studies.
Method for Simultaneous Analysis of Anidulafungin and Caspofungin using Aculeacin A as IS
-
Sample Preparation: Protein precipitation.[1]
-
Chromatography: Thermo Fisher TSQ Quantum LC-MS/MS with a BetaBasic C4 analytical column.[1]
-
Internal Standard: Aculeacin A.[1]
-
Validation: The method was validated according to the Food and Drug Administration guidelines for bioanalytical method validation.[1]
Method for Simultaneous Analysis of Three Echinocandins using a Non-Deuterated IS
-
Sample Preparation: Not specified in detail, but involved extraction.[3]
-
Chromatography: HPLC-MS/MS with an Agilent Zorbax SB-C18 column and a TSQ Quantum Access triple quadrupole mass spectrometer with a heated-electrospray ionization probe.[3]
-
Internal Standard: A non-specified internal standard was used.[3]
-
Validation: The method was validated in accordance with the European Medicines Agency (EMA) “Guidelines on bioanalytical method validation”.[3]
Visualizing the Workflow and Logic
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for echinocandin analysis.
Caption: Comparison of internal standard types.
Conclusion
The choice of internal standard is a critical factor in the development of robust and reliable LC-MS/MS methods for the quantification of echinocandins. While various compounds can be used, the evidence strongly supports the use of a deuterated internal standard, such as this compound, as the gold standard. Its ability to accurately correct for analytical variability, particularly matrix effects, ensures the highest quality data for critical research and clinical applications. When a deuterated standard is not feasible, a carefully validated structural analog may be a suitable alternative, provided its limitations are well understood and addressed during method development.
References
A Comparative Guide to Internal Standards for Caspofungin Bioanalysis: Mitigating Inter-Lot Variability
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Caspofungin in biological matrices is paramount for pharmacokinetic studies and therapeutic drug monitoring. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results in LC-MS/MS bioanalysis. While stable isotope-labeled (SIL) internal standards, such as Caspofungin-d4, are generally considered the gold standard, concerns regarding inter-lot variability can arise during long-term studies. This guide provides a comprehensive comparison of this compound with alternative internal standards, supported by published experimental data, to aid researchers in selecting the most suitable IS for their analytical needs.
Understanding Internal Standard Variability
Regulatory bodies emphasize the importance of monitoring the internal standard response throughout a study. Significant variability in the IS signal can indicate issues with sample processing, instrument performance, or matrix effects, potentially compromising the accuracy of the analytical data. While a SIL-IS is designed to mimic the analyte's behavior, lot-to-lot differences in isotopic purity or the presence of unlabeled analyte can introduce variability. Therefore, a thorough evaluation of any new lot of internal standard is crucial.
Performance Comparison of Internal Standards for Caspofungin Analysis
This section compares the performance of this compound (a SIL-IS) with two commonly used structural analog internal standards, Roxithromycin and Azithromycin. The data presented is a summary from various published bioanalytical methods.
| Parameter | This compound (SIL-IS) | Roxithromycin (Analog IS) | Azithromycin (Analog IS) |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.04 µg/mL in plasma[1][2] | 0.2 µg/mL in dried blood spots[3] | 10 ng/mL in aqueous humor[4] |
| Intra-day Precision (%CV) | < 8%[1][2] | < 15% | < 6%[4] |
| Inter-day Precision (%CV) | < 7%[1][2] | < 15% | < 6%[4] |
| Accuracy (% Bias) | Within ±4%[1][2] | Within ±10% | Within ±11%[4] |
| Mean Recovery | ~90%[1][2] | 62-77% (analyte) | Not explicitly stated |
| Matrix Effect | Expected to be minimal and compensated | No obvious matrix effect observed[3] | Not explicitly stated |
Note: The performance characteristics are method-dependent and can vary based on the biological matrix, sample preparation technique, and instrumentation.
Experimental Protocols
Detailed methodologies for the bioanalysis of Caspofungin using different internal standards are outlined below.
Method 1: Caspofungin Analysis using this compound in Human Plasma
This method is adapted from a validated LC-MS/MS procedure for the quantification of Caspofungin in clinical plasma samples.[1][2]
-
Sample Preparation:
-
To 100 µL of plasma, add the working solution of this compound internal standard.
-
Precipitate proteins by adding acetonitrile (B52724).
-
Vortex and centrifuge the samples.
-
Dilute the supernatant before injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Column: C8 (2.1 x 30 mm)
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Monitored Transitions:
-
Caspofungin: m/z 547.3 → 137.1 ([M+2H]²⁺)
-
This compound: m/z 547.8 → 62.2 ([M+2H]²⁺)
-
-
Method 2: Caspofungin Analysis using Roxithromycin in Dried Blood Spots
This method describes the quantification of Caspofungin from dried blood spots (DBS).[3]
-
Sample Preparation:
-
Punch a 6 mm disc from the DBS card.
-
Extract the disc with 50% methanol (B129727) containing the Roxithromycin internal standard.
-
Sonicate the sample.
-
Precipitate proteins with acetonitrile.
-
Centrifuge and inject the supernatant.
-
-
LC-MS/MS Conditions:
-
Column: Hypersil GOLD aQ (100×2.1 mm, 1.9 μm)
-
Mobile Phase: Gradient elution with 0.1% formic acid and methanol.
-
Ionization: ESI in positive mode.
-
Monitored Transitions:
-
Caspofungin: m/z 547.6 → 538.7
-
Roxithromycin: m/z 837.4 → 679.4
-
-
Method 3: Caspofungin Analysis using Azithromycin in Human Aqueous Humor
This method is designed for the analysis of Caspofungin in small volume samples of aqueous humor.[4]
-
Sample Preparation:
-
Dilute the aqueous humor sample with acetonitrile containing the Azithromycin internal standard.[4]
-
-
LC-MS/MS Conditions:
-
Ionization: ESI in positive mode.
-
Monitored Ions:
-
Caspofungin: m/z 547.5 ([M+2H]²⁺)
-
Azithromycin: m/z 749.4 ([M+H]⁺)
-
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of internal standard performance, a crucial step in validating a bioanalytical method and assessing any potential inter-lot variability.
Caption: Workflow for Bioanalytical Method Validation and IS Evaluation.
Conclusion
The selection of an internal standard for Caspofungin bioanalysis requires careful consideration of the analytical objectives and the biological matrix.
-
This compound , as a stable isotope-labeled internal standard, is theoretically the ideal choice due to its similar physicochemical properties to the analyte, which allows it to effectively compensate for variability during sample preparation and analysis. However, it is imperative to assess each new lot for isotopic purity and the presence of unlabeled Caspofungin to mitigate the risk of inter-lot variability.
-
Roxithromycin and Azithromycin have been successfully used as structural analog internal standards in validated methods. They offer a cost-effective alternative to a SIL-IS. However, as they are not structurally identical to Caspofungin, they may not perfectly mimic its behavior during extraction and ionization, potentially leading to less effective compensation for matrix effects.
Ultimately, the robustness of any bioanalytical method relies on thorough validation. Regardless of the internal standard chosen, a comprehensive evaluation of its performance, including a consistent monitoring of its response, is essential to ensure the generation of high-quality, reliable data for drug development and clinical research.
References
- 1. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Rapid and Sensitive Liquid Chromatography/Mass Spectrometry Assay for Caspofungin in Human Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Caspofungin Therapeutic Drug Monitoring: A Comparative Guide to Analytical Methods in the Absence of Formal Proficiency Testing
A critical review for researchers, scientists, and drug development professionals on the state of analytical validation and quality assurance for the therapeutic drug monitoring (TDM) of Caspofungin.
Executive Summary
Therapeutic drug monitoring (TDM) of the echinocandin antifungal agent Caspofungin is an emerging practice aimed at optimizing treatment efficacy and minimizing toxicity, particularly in critically ill patient populations. Despite the recognized pharmacokinetic variability of Caspofungin, a comprehensive review of available resources indicates a notable absence of established, commercially available proficiency testing (PT) or external quality assessment (EQA) schemes specifically for its TDM. This guide provides a comparative analysis of the analytical methodologies currently employed for Caspofungin quantification, alongside a discussion of alternative quality assurance strategies. The objective is to equip researchers and laboratory professionals with the necessary information to select, validate, and maintain high-quality Caspofungin TDM assays.
The Void in External Quality Assessment
A thorough investigation into proficiency testing providers, including the Dutch Association for Quality Assessment in TDM and Toxicology (KKGT) and the Spanish Association of Analytical Pharmacists (AEFA), reveals that while programs exist for some antifungal agents, particularly the azoles, Caspofungin and other echinocandins are not currently included in their TDM schemes. The Mycology Proficiency Testing Program from the Wadsworth Center, for instance, includes Caspofungin, but this is limited to antifungal susceptibility testing (AST) to determine the minimum inhibitory concentration (MIC), not for quantifying the drug in patient plasma or serum. This lack of formal PT programs presents a significant challenge for laboratories wishing to standardize their Caspofungin TDM assays against peer laboratories and an external reference.
In the absence of formal PT schemes, laboratories must rely on rigorous in-house validation and other quality assurance measures. These include establishing inter-laboratory collaborations for sample exchange and comparison, the use of certified reference materials if available, and meticulous internal quality control procedures.
Comparative Analysis of Analytical Methodologies
The quantification of Caspofungin in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection (FLD), and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally considered the gold standard due to its superior sensitivity and specificity.
Below is a summary of performance characteristics from published analytical methods.
| Method | Matrix | Linearity Range (µg/mL) | LOQ (µg/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy/Recovery (%) | Reference |
| LC-MS/MS | Plasma | 0.04 - 20 | 0.04 | 7.9 ± 3.2 | 6.3 ± 1.8 | 96.1 ± 2.2 (accuracy) | [1] |
| HPLC-FLD | RPMI-1640 Medium | 0.01 - 10 | 0.01 | < 15 | < 15 | 85 - 115 (accuracy) | [2] |
| 2D-HPLC | Serum | 0.54 - 25.87 | 0.54 | < 15 | < 15 | Within 15% | [3] |
This table is a representation of data from various sources and is not an exhaustive list. Performance characteristics can vary between laboratories.
Inter-Laboratory Comparison Data
Formal inter-laboratory comparisons for Caspofungin TDM are scarce. However, studies on antifungal susceptibility testing highlight significant variability in results between laboratories, which underscores the potential for similar challenges in TDM. For instance, a study involving 17 laboratories on Caspofungin microdilution susceptibility testing showed considerable interlaboratory variability in MIC results.[4][5] While not a direct measure of TDM performance, this suggests that standardization of analytical methods for Caspofungin is crucial.
Experimental Protocols
Representative High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a generalized representation and may require optimization.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 200 µL of acetonitrile (B52724).
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (pH adjusted).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for Caspofungin.
-
Representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a generalized representation and requires optimization.
-
Sample Preparation:
-
LC Conditions:
-
Column: A suitable C8 or C18 column (e.g., 2.1 x 30 mm).[1]
-
Mobile Phase: A gradient of methanol (B129727) or acetonitrile and water, both containing a modifier like formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]
-
Transitions: Monitor specific precursor-to-product ion transitions for Caspofungin and the internal standard. For example, for Caspofungin, a potential transition is m/z 547.3 -> 137.1 ([M+2H]2+ parent ion).[1]
-
Optimize parameters such as collision energy and declustering potential.
-
Visualizing the TDM Workflow
The following diagram illustrates a typical workflow for Caspofungin therapeutic drug monitoring.
Caption: A generalized workflow for Caspofungin Therapeutic Drug Monitoring (TDM).
Conclusion
The therapeutic drug monitoring of Caspofungin holds promise for optimizing antifungal therapy, yet the field is hampered by the lack of formal proficiency testing programs. This guide highlights that while robust analytical methods, particularly LC-MS/MS, exist for the quantification of Caspofungin, ensuring the accuracy and comparability of results between laboratories remains a significant challenge. For institutions implementing or currently performing Caspofungin TDM, a strong emphasis must be placed on thorough in-house validation, adherence to strict quality control procedures, and participation in informal inter-laboratory comparison studies. The establishment of a formal, international EQA scheme for Caspofungin and other echinocandins is a critical next step to advance the standardization and clinical utility of TDM for this important class of antifungal agents.
References
- 1. Therapeutic drug monitoring (TDM) of antifungal agents: guidelines from the British Society for Medical Mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Drug Monitoring of Antifungal Agents | The AFWG [afwgonline.com]
- 3. todylaboratories.com [todylaboratories.com]
- 4. aurevia.com [aurevia.com]
- 5. Proficiency Testing Program for Clinical Laboratories Performing Antifungal Susceptibility Testing of Pathogenic Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Caspofungin-d4
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Caspofungin-d4, a deuterated form of the antifungal agent Caspofungin. Adherence to these guidelines is critical for personnel safety and environmental protection.
Caspofungin and its deuterated analogue are potent compounds that are very toxic to aquatic life with long-lasting effects.[1] Therefore, improper disposal can have significant environmental consequences. The following procedures are based on safety data sheet (SDS) recommendations and established best practices for handling hazardous pharmaceutical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Eye Protection: Safety glasses or goggles.[2][]
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing.
Handle this compound in a well-ventilated area to avoid the inhalation of any dust or aerosols.[4] Minimize dust generation during handling and cleanup.[5]
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Collect all this compound waste, including unused product, contaminated materials (e.g., pipette tips, vials), and spill cleanup debris, in a designated and clearly labeled hazardous waste container.[1][]
-
The container must be suitable for chemical waste, sealable, and non-reactive with the compound.
2. Spill Management:
-
In the event of a spill, prevent further leakage or spillage if it is safe to do so.[2][]
-
Carefully sweep or vacuum up the spilled solid material.[1][] Avoid creating dust.
-
Collect the spillage and place it in the designated hazardous waste container for disposal.[2][]
-
Do not discharge spillage to sewer systems.[4]
3. Container Disposal:
-
Empty containers should be managed as hazardous waste and taken to an approved waste handling site for recycling or disposal.[]
-
Alternatively, containers can be triple-rinsed (or the equivalent). The rinsate should be collected as hazardous waste. After rinsing, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill, if local regulations permit.[4]
4. Final Disposal:
-
The primary method for the disposal of this compound is through an approved waste disposal plant or a licensed chemical destruction facility.[2][4][6]
-
Commonly recommended disposal techniques include:
-
Always adhere to local, state, and federal regulations regarding hazardous waste disposal.
Quantitative Data on Excretion
| Route of Excretion | Percentage of Recovered Radioactivity | Timeframe |
| Urine | 40.7% | 27 days |
| Feces | 34.4% | 27 days |
| Total Recovery | 75.4% | 27 days |
Data from a study involving a single intravenous infusion of [3H]caspofungin in healthy male subjects.[1][6]
Mechanism of Action of Caspofungin
Caspofungin exerts its antifungal effect by inhibiting the synthesis of a critical component of the fungal cell wall. This targeted mechanism is a key aspect of its efficacy.
Caption: Mechanism of action of Caspofungin, illustrating the inhibition of β-(1,3)-D-glucan synthase.
Experimental Protocols
The proper disposal of this compound does not typically involve experimental protocols but rather adherence to established safety and waste management procedures. The key "protocol" is the waste disposal plan outlined above, which should be incorporated into the laboratory's standard operating procedures (SOPs).
By following these guidelines, laboratories can ensure the safe handling and disposal of this compound, protecting both researchers and the environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Caspofungin - Wikipedia [en.wikipedia.org]
- 4. Caspofungin | C52H88N10O15 | CID 16119814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Disposition of Caspofungin: Role of Distribution in Determining Pharmacokinetics in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Pathways Governing the Caspofungin Paradoxical Effect in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
